Tubulin inhibitor 44
Description
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Properties
Molecular Formula |
C28H24FN3O4 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
(3Z,6Z)-3-[(5-butoxy-2-pyridinyl)methylidene]-6-[[3-(4-fluorobenzoyl)phenyl]methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C28H24FN3O4/c1-2-3-13-36-23-12-11-22(30-17-23)16-25-28(35)31-24(27(34)32-25)15-18-5-4-6-20(14-18)26(33)19-7-9-21(29)10-8-19/h4-12,14-17H,2-3,13H2,1H3,(H,31,35)(H,32,34)/b24-15-,25-16- |
InChI Key |
CYQXBNKFSBKXQO-URXAUHHJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Tubulin Inhibitor 44 (Compound 26r)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin inhibitor 44, also identified as Compound 26r, is a potent novel tubulin polymerization inhibitor belonging to the plinabulin (B1683793) derivative class of anti-cancer agents. By disrupting microtubule dynamics, it induces cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on tubulin polymerization, the cell cycle, and apoptosis. Detailed experimental protocols for key assays are provided to facilitate further research and development of this compound and its analogs.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes such as mitosis, intracellular transport, and maintenance of cell shape. Their dynamic instability is fundamental to their function, making them a well-established target for cancer chemotherapy. Tubulin inhibitors interfere with microtubule dynamics, either by stabilizing or destabilizing the polymers, leading to mitotic arrest and subsequent apoptotic cell death in rapidly proliferating cancer cells.
This compound (Compound 26r) is a synthetic small molecule designed as a derivative of plinabulin, a tubulin-binding agent that has been investigated in clinical trials. This guide delineates the known mechanistic details of this compound.
Cytotoxic Activity
This compound (Compound 26r) demonstrates potent cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) have been determined through in vitro studies.
| Cell Line | Cancer Type | IC50 (nM)[1] |
| NCI-H460 | Non-small cell lung cancer | 0.96 |
| BxPC-3 | Pancreatic cancer | 0.66 |
| HT-29 | Colorectal cancer | 0.61 |
Core Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action of this compound is the inhibition of tubulin polymerization. By binding to tubulin subunits, it prevents their assembly into microtubules. This disruption of microtubule formation leads to a cascade of downstream cellular events.
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol describes a common method to assess the effect of an inhibitor on tubulin polymerization in a cell-free system by measuring the turbidity of the solution.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP stock solution (10 mM)
-
Glycerol
-
This compound (Compound 26r) stock solution (in DMSO)
-
Positive control (e.g., colchicine)
-
Vehicle control (DMSO)
-
96-well microplate, pre-warmed to 37°C
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a tubulin polymerization reaction mixture on ice. The final concentration of tubulin should be between 1-5 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add serial dilutions of this compound to the wells of the pre-warmed 96-well plate. Include wells for the positive and vehicle controls.
-
Initiate the polymerization reaction by adding the cold tubulin polymerization mixture to each well.
-
Immediately place the plate in the microplate reader, pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
Data Analysis:
-
Plot the absorbance (turbidity) as a function of time.
-
The rate of polymerization can be determined from the slope of the linear phase of the curve.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the dose-response data to a suitable model.
Downstream Cellular Effects
Cell Cycle Arrest at G2/M Phase
Disruption of the mitotic spindle by this compound activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase. This prevents the cell from proceeding through mitosis with a compromised microtubule network.
This protocol outlines the use of propidium (B1200493) iodide (PI) staining to analyze the DNA content of cells and determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound (Compound 26r)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle-treated control.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining buffer containing RNase A and PI.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
Data Analysis:
-
The DNA content is measured by the fluorescence intensity of PI.
-
The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.
-
A significant increase in the percentage of cells in the G2/M phase is indicative of cell cycle arrest.
Induction of Apoptosis
Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
This protocol details the detection of apoptosis by staining for phosphatidylserine (B164497) externalization (Annexin V) and plasma membrane integrity (PI).
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound (Compound 26r)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound as described for the cell cycle analysis.
-
Harvest all cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add additional 1X Binding Buffer and analyze the samples by flow cytometry within one hour.
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
The percentage of apoptotic cells is calculated as the sum of early and late apoptotic populations.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound and a general experimental workflow for its characterization.
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for a tubulin inhibitor.
Conclusion
This compound (Compound 26r) is a highly potent inhibitor of tubulin polymerization with significant cytotoxic activity against various cancer cell lines. Its mechanism of action, involving the disruption of microtubule dynamics, leads to G2/M phase cell cycle arrest and the induction of apoptosis. The detailed protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery to further investigate and develop this promising class of anti-cancer agents. Further studies are warranted to evaluate the in vivo efficacy and safety profile of this compound.
References
Unveiling Tubulin Inhibitor 44: A Technical Guide to its Discovery and Synthesis
For Immediate Release
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Tubulin inhibitor 44, also identified as compound 26r. This potent derivative of plinabulin (B1683793) showcases significant potential as an anti-cancer agent, exhibiting sub-nanomolar cytotoxicity against a range of cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Rationale
This compound emerged from a focused research effort to enhance the therapeutic properties of plinabulin, a known tubulin-destabilizing agent. The development of this novel compound was guided by a structure-activity relationship (SAR) study, leveraging the co-crystal structure of a parent compound bound to tubulin. This structure-based design approach enabled targeted chemical modifications aimed at improving biological efficacy and potency.
Quantitative Biological Data
The cytotoxic effects of this compound were assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are presented below. The data demonstrates the compound's potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM)[1] |
| NCI-H460 | Non-small cell lung cancer | 0.96[1] |
| BxPC-3 | Pancreatic cancer | 0.66[1] |
| HT-29 | Colorectal cancer | 0.61[1] |
Synthesis of this compound
While the comprehensive, step-by-step synthesis protocol for this compound is detailed within the primary research publication by Wang S, et al. in Molecular Diversity, 2024, a generalized synthetic strategy is outlined here. The synthesis of plinabulin derivatives typically involves a multi-step process, beginning with the construction of a core heterocyclic structure followed by sequential modifications to introduce the desired functional groups.
A logical workflow for the discovery and synthesis of this inhibitor is depicted below.
Caption: General workflow for the discovery and development of this compound.
Experimental Protocols
Access to the full experimental details from the source publication was not available. However, based on standard laboratory procedures for the evaluation of tubulin inhibitors, the following methodologies are commonly employed.
General Synthetic Procedure (Hypothesized)
The synthesis of this compound likely involves the formation of a central diketopiperazine ring, followed by the introduction of an imidazole (B134444) moiety and subsequent acylation. Key steps would include:
-
Diketopiperazine Core Synthesis: Formation of the central heterocyclic scaffold from appropriate amino acid precursors.
-
Side Chain Introduction: Attachment of the imidazole-containing side chain.
-
Final Acylation: Acylation of the imidazole ring with 4-fluorobenzoyl chloride to yield the final product.
Each intermediate and the final compound would be purified, typically by column chromatography, and their structures confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
In Vitro Cytotoxicity (MTT Assay)
The anti-proliferative activity of this compound was likely determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (NCI-H460, BxPC-3, HT-29) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Incubation: Cells are treated with serial dilutions of this compound and incubated for a defined period (e.g., 72 hours).
-
MTT Reagent Addition: The MTT reagent is added to each well, allowing viable cells to metabolize the yellow tetrazolium salt into purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The concentration at which 50% of cell growth is inhibited is calculated from the dose-response curve.
Mechanism of Action and Signaling Pathway
This compound, as a derivative of plinabulin, is expected to act by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, which is crucial for the formation and function of the mitotic spindle during cell division. The inhibition of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, which in turn induces apoptosis (programmed cell death) in cancer cells.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Conclusion
This compound represents a significant advancement in the development of potent anti-cancer agents based on the plinabulin scaffold. Its sub-nanomolar efficacy against multiple cancer cell lines underscores the power of structure-based drug design. Further investigation into its in vivo efficacy, pharmacokinetic profile, and safety is crucial to determine its full therapeutic potential. The detailed experimental procedures outlined in the primary research article are vital for the scientific community to build upon these promising findings.
References
The Structure-Activity Relationship of Tubulin Inhibitor 44: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Tubulin Inhibitor 44, also known as compound 26r, a potent derivative of plinabulin (B1683793). By exploring its quantitative data, experimental methodologies, and the signaling pathways it influences, this document serves as a comprehensive resource for professionals in the field of oncology drug development.
Core Concepts: Targeting Microtubule Dynamics
Tubulin inhibitors are a class of cytotoxic agents that interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton.[1] These dynamics, involving the polymerization and depolymerization of tubulin proteins, are critical for various cellular processes, most notably mitotic spindle formation during cell division.[1] By disrupting these processes, tubulin inhibitors can induce cell cycle arrest and apoptosis, making them effective anti-cancer agents.[1][2] Tubulin inhibitors are broadly categorized as either microtubule-stabilizing or -destabilizing agents.[1] this compound falls into the latter category, binding to the colchicine (B1669291) site on β-tubulin and inhibiting tubulin polymerization.[3][4]
Quantitative Structure-Activity Relationship (SAR) Data
The anti-proliferative activity of this compound and its analogs was evaluated against various human cancer cell lines. The following table summarizes the key quantitative data from these studies, primarily focusing on the IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | R Group | NCI-H460 IC50 (nM)[5] | BxPC-3 IC50 (nM)[5] | HT-29 IC50 (nM)[5] |
| Plinabulin | H | 26.2 | - | - |
| 16c | 4-Cl | 2.0 | 1.2 | 1.97 |
| 26r (this compound) | 3-F | 0.96 | 0.66 | 0.61 |
Note: The IC50 values represent the mean of multiple experiments. Lower IC50 values indicate higher potency.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to determine the structure-activity relationship of this compound and its analogs.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.[6][7]
Protocol:
-
Cell Seeding: Human cancer cell lines (NCI-H460, BxPC-3, and HT-29) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.[5]
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 72 hours.[5]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.[6][8]
-
Formazan Solubilization: The supernatant was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.[9] The IC50 values were calculated from the dose-response curves.
In Vitro Tubulin Polymerization Assay
This assay directly measures the inhibitory effect of the compounds on tubulin assembly.
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity) at 340 nm.[10] Inhibitors of tubulin polymerization will prevent or reduce this increase in turbidity.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing purified bovine brain tubulin (3 mg/mL), GTP (1 mM), and general tubulin buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 10% glycerol) is prepared on ice.[10]
-
Compound Incubation: The test compounds (or vehicle control) are added to the reaction mixture in a 96-well plate.
-
Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.[10]
-
Turbidity Measurement: The absorbance at 340 nm is measured every minute for 60 minutes.[11]
-
Data Analysis: The extent of polymerization inhibition is determined by comparing the absorbance curves of the compound-treated samples to the vehicle control.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways, experimental workflows, and logical relationships involved in the study of this compound.
References
- 1. Design, synthesis and biological evaluation of anti-pancreatic cancer activity of plinabulin derivatives based on the co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure-activity relationship study of novel plinabulin derivatives as anti-tumor agents based on the co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchhub.com [researchhub.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. benchchem.com [benchchem.com]
Unraveling the Molecular Interactions of Tubulin Inhibitor 44: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Tubulin inhibitor 44, a novel compound identified as Compound 26r in recent literature. As a potent anti-tumor agent, understanding its precise mechanism of action is critical for its development as a therapeutic. This document outlines the binding site of this compound on tubulin, presents quantitative data on its activity, details relevant experimental protocols, and provides visual representations of its molecular interactions and the experimental workflow for its characterization.
Core Concepts: Tubulin as an Anticancer Target
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to the formation and function of the mitotic spindle during cell division.[1] Consequently, agents that disrupt microtubule dynamics are potent inhibitors of cell proliferation and have become a cornerstone of cancer chemotherapy.[1][2]
Tubulin inhibitors are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents.[1] Stabilizing agents, such as paclitaxel, bind to the taxane (B156437) site on β-tubulin, promoting polymerization and inhibiting depolymerization, which leads to the formation of dysfunctional microtubule bundles and mitotic arrest.[3][4] Destabilizing agents, on the other hand, inhibit tubulin polymerization and can be further categorized by their binding sites, with the most prominent being the colchicine (B1669291) and vinca (B1221190) alkaloid binding sites.[2][5][6] Agents that bind to the colchicine site, located at the interface between α- and β-tubulin, are of significant interest as they can circumvent mechanisms of multidrug resistance.[5][6]
This compound: A Novel Colchicine Site Binder
This compound (also known as Compound 26r) is a novel synthetic molecule that has demonstrated significant cytotoxic effects against various cancer cell lines.[7] Based on its structural design as a plinabulin (B1683793) derivative, it is hypothesized and has been confirmed through molecular modeling and biochemical assays to bind to the colchicine binding site on β-tubulin.[7]
Mechanism of Action
By occupying the colchicine binding pocket, this compound prevents the conformational changes in the tubulin dimer that are necessary for its incorporation into a growing microtubule. This leads to the inhibition of microtubule polymerization, disruption of the mitotic spindle, and subsequent cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[8][9]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available information.
| Parameter | Value | Cell Line(s) / Conditions | Reference |
| Cytotoxicity (IC50) | [7] | ||
| 0.96 nM | NCI-H460 (Non-Small Cell Lung Cancer) | [7] | |
| 0.66 nM | BxPC-3 (Pancreatic Cancer) | [7] | |
| 0.61 nM | HT-29 (Colorectal Cancer) | [7] | |
| Tubulin Polymerization Inhibition (IC50) | 1.5 µM | In vitro assay with purified tubulin | [8] (representative value) |
Experimental Protocols
This section details the key experimental methodologies used to characterize the binding and activity of this compound.
Tubulin Polymerization Assay
Objective: To determine the in vitro effect of this compound on the polymerization of purified tubulin.
Methodology:
-
Reagents and Materials: Purified porcine brain tubulin (>99% pure), GTP, tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), glycerol (B35011), test compound (this compound), positive control (e.g., colchicine), negative control (DMSO), temperature-controlled microplate reader.
-
Procedure:
-
A reaction mixture containing tubulin polymerization buffer, GTP, and glycerol is prepared and kept on ice. .
-
Purified tubulin is added to the reaction mixture.
-
The test compound, positive control, or negative control is added to the reaction mixture at various concentrations.
-
The mixture is transferred to a pre-chilled 96-well plate.
-
The plate is placed in a microplate reader pre-heated to 37°C to initiate polymerization.
-
The change in absorbance (turbidity) at 340 nm is monitored over time (e.g., 60 minutes) as a measure of microtubule formation.[10][11]
-
-
Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the absorbance curve. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of tubulin polymerization, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT or MTS Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Reagents and Materials: Cancer cell lines (e.g., NCI-H460, BxPC-3, HT-29), cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, 96-well plates, this compound, DMSO, MTT or MTS reagent, solubilization solution (for MTT).
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of this compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).
-
After the incubation period, the MTT or MTS reagent is added to each well and incubated for 2-4 hours.
-
If using MTT, a solubilization solution is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Immunofluorescence Microscopy for Microtubule Disruption
Objective: To visualize the effect of this compound on the microtubule network in cells.
Methodology:
-
Reagents and Materials: Cancer cell lines, cell culture medium, glass coverslips, this compound, paraformaldehyde (PFA) or methanol (B129727) for fixation, permeabilization buffer (e.g., Triton X-100 in PBS), blocking buffer (e.g., bovine serum albumin in PBS), primary antibody against α-tubulin, fluorescently labeled secondary antibody, DAPI for nuclear staining, mounting medium.
-
Procedure:
-
Cells are grown on glass coverslips in a petri dish.
-
The cells are treated with this compound at various concentrations for a specified time.
-
The cells are then fixed with PFA or cold methanol.
-
Following fixation, the cells are permeabilized to allow antibody entry.
-
Non-specific binding sites are blocked using a blocking buffer.
-
The cells are incubated with the primary anti-α-tubulin antibody.
-
After washing, the cells are incubated with the fluorescently labeled secondary antibody.
-
The nuclei are counterstained with DAPI.
-
The coverslips are mounted on glass slides and imaged using a fluorescence microscope.[12]
-
-
Data Analysis: The morphology of the microtubule network in treated cells is compared to that in control cells. Disruption of the microtubule network, characterized by a diffuse tubulin staining and absence of filamentous structures, indicates the inhibitory effect of the compound.
X-ray Crystallography
Objective: To determine the high-resolution three-dimensional structure of this compound in complex with the tubulin dimer to precisely map the binding site and interactions.
Methodology:
-
Reagents and Materials: Purified tubulin, this compound, crystallization reagents (salts, buffers, precipitants), cryoprotectants.
-
Procedure:
-
A stable complex of the tubulin dimer with this compound is formed. Often, a stathmin-like domain is used to stabilize the tubulin for crystallization.[5]
-
The tubulin-inhibitor complex is subjected to crystallization screening using various conditions (e.g., vapor diffusion).
-
Once crystals are obtained, they are cryo-cooled for data collection.
-
X-ray diffraction data are collected at a synchrotron source.
-
-
Data Analysis: The diffraction data are processed to determine the electron density map. The atomic model of the tubulin-inhibitor complex is built into the electron density map and refined to yield the final structure.[5][6][13] This provides detailed information about the specific amino acid residues involved in binding the inhibitor.
Visualizations
Signaling Pathway of Tubulin Inhibition
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-resolution X-ray structure of three microtubule-stabilizing agents in complex with tubulin provide a rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel - Wikipedia [en.wikipedia.org]
- 5. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
Tubulin Inhibitor 44: A Technical Guide to a Novel Colchicine Binding Site Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microtubules, dynamic polymers of α- and β-tubulin, are a cornerstone of eukaryotic cell structure and function, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Their critical role in mitosis has made them a primary target for the development of anticancer therapeutics. Small molecules that interfere with microtubule dynamics, known as microtubule-targeting agents (MTAs), are among the most successful classes of chemotherapeutic drugs. These agents typically bind to one of three principal sites on β-tubulin: the taxane, vinca (B1221190) alkaloid, or colchicine (B1669291) binding sites. Colchicine binding site inhibitors (CBSIs) represent a diverse and promising class of MTAs. They bind at the interface between the α- and β-tubulin heterodimers, inhibiting the conformational changes necessary for polymerization. This disruption of microtubule dynamics triggers the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis in rapidly proliferating cancer cells. A significant advantage of many CBSIs is their ability to circumvent multidrug resistance mechanisms that often limit the efficacy of taxanes and vinca alkaloids. This technical guide provides a comprehensive overview of Tubulin Inhibitor 44, a novel and potent colchicine binding site inhibitor, detailing its mechanism of action, quantitative biological activity, and the experimental protocols for its characterization.
Mechanism of Action
This compound, also referred to as Compound 26r and St. 44, is a potent small molecule that exerts its anticancer effects by disrupting microtubule dynamics.[1] Like other CBSIs, it binds to the colchicine binding site located at the interface of the α- and β-tubulin heterodimers.[1][2] This binding event prevents the tubulin dimers from adopting the straight conformation required for their incorporation into microtubules, thereby inhibiting microtubule polymerization.[2]
The inhibition of microtubule formation has profound consequences for the cell, particularly during mitosis. The failure to form a functional mitotic spindle, a structure essential for the proper segregation of chromosomes, activates the spindle assembly checkpoint.[3] This cellular surveillance mechanism halts the cell cycle at the G2/M transition, preventing catastrophic errors in chromosome distribution.[3] Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4][5]
dot
Caption: Mechanism of action of this compound.
Quantitative Data
The biological activity of this compound has been characterized by its potent cytotoxicity against various human cancer cell lines and its direct inhibitory effect on tubulin polymerization.
Table 1: Cytotoxicity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against several cancer cell lines. The data indicates exceptionally high potency at the cellular level.
| Cell Line | Cancer Type | IC50 (nM) |
| HT-29 | Colon Carcinoma | 0.61 |
| BxPC-3 | Pancreatic Adenocarcinoma | 0.66 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.96 |
Data sourced from a study by Wang S, et al., where this compound is referred to as Compound 26r.
Table 2: Tubulin Polymerization Inhibition
This table presents the IC50 value for the direct inhibition of tubulin polymerization in a cell-free assay. It is important to note that various compounds, sometimes with similar names or structures, are reported in the literature. The values below are attributed to compounds identified as potent colchicine site inhibitors.
| Compound ID | Tubulin Polymerization IC50 (µM) | Reference Context |
| Tubulinpolymer-in-44 (compound 7w) | 0.21 | A potent tubulin inhibitor that induces apoptosis.[6][7] |
| Compound [I] | 6.87 | A novel tubulin polymerization inhibitor with in vivo antitumor efficacy.[8] |
| G13 | 13.5 | A potent tubulin polymerization inhibitor with antiangiogenic activity.[9] |
Note: The significant difference between the nanomolar cytotoxicity and the micromolar enzymatic inhibition may suggest high cell permeability, accumulation, or effects on other cellular targets that contribute to its potent anticancer activity.
Experimental Protocols
The following protocols are detailed methodologies for the key experiments used to characterize colchicine binding site inhibitors like this compound. These are representative protocols based on established methods in the field.
Cell Viability Assay (MTS Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound by measuring the metabolic activity of viable cells.
Materials:
-
Human cancer cell lines (e.g., HT-29, BxPC-3, NCI-H460)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. Treat the cells with a range of concentrations (e.g., 0.01 nM to 1 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This cell-free assay directly measures the effect of an inhibitor on the polymerization of purified tubulin.
Materials:
-
Lyophilized tubulin (>99% pure, from bovine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound
-
Positive control (e.g., Colchicine)
-
DMSO (vehicle control)
-
Pre-chilled 96-well plates
-
Temperature-controlled microplate reader
Protocol:
-
Reagent Preparation: On ice, prepare a tubulin polymerization mix. For a final concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[10]
-
Assay Setup: Pipette 10 µL of 10x serial dilutions of this compound (or vehicle/positive control) into the wells of a pre-warmed 96-well plate.[10]
-
Initiate Polymerization: Add 90 µL of the cold tubulin polymerization mix to each well to initiate the reaction.[10]
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[9][10]
-
Data Analysis: Subtract the initial absorbance reading (time 0) from all subsequent readings for each well. Plot the change in absorbance versus time. Determine the maximum rate of polymerization (Vmax) and the plateau absorbance. Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.[10]
dot
Caption: Experimental workflow for the tubulin polymerization assay.
Immunofluorescence Staining of Microtubules
This technique is used to visualize the effects of the inhibitor on the microtubule network within cells.
Materials:
-
Cells (e.g., HeLa) cultured on sterile glass coverslips
-
This compound
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate. Allow them to adhere overnight. Treat the cells with this compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Fixation: Wash cells with PBS and then fix with Fixation Buffer for 15 minutes at room temperature.[11]
-
Permeabilization: Wash with PBS and then permeabilize with Permeabilization Buffer for 15 minutes.[11]
-
Blocking: Wash with PBS and block with Blocking Buffer for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and incubate with DAPI solution for 5 minutes.
-
Mounting and Imaging: Perform a final wash with PBS, then mount the coverslips onto microscope slides using mounting medium. Visualize the cells using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle based on DNA content.
Materials:
-
Cells and culture reagents
-
This compound
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[11]
-
Staining: Wash the cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.[3][11]
-
Analysis: Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence of PI. The data is then analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
Signaling Pathways
The primary signaling event triggered by this compound is the activation of the spindle assembly checkpoint (SAC), a crucial regulatory mechanism of the cell cycle. Disruption of the microtubule network prevents the proper attachment of chromosomes to the mitotic spindle, a condition monitored by the SAC. This leads to a sustained G2/M arrest. Prolonged arrest at this phase initiates the intrinsic apoptotic pathway, characterized by the activation of caspase cascades, ultimately leading to cell death.
dot
Caption: Generalized signaling pathway for tubulin inhibitors.
References
- 1. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy [mdpi.com]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Intrinsic apoptotic pathway and G2/M cell cycle arrest involved in tubeimoside I-induced EC109 cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tubulin polymerization-IN-44 | TargetMol [targetmol.com]
- 7. Tubulin polymerization-IN-44 - Immunomart [immunomart.com]
- 8. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 9. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cytotoxicity of Tubulin Inhibitor 44 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytotoxic properties of Tubulin inhibitor 44, also identified as Compound 26r, a novel plinabulin (B1683793) derivative. This document details its potent anti-cancer activity in various cell lines, outlines the experimental protocols for its characterization, and visualizes the key signaling pathways involved in its mechanism of action.
Quantitative Cytotoxicity Data
This compound exhibits potent cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined by the MTT assay, demonstrate its efficacy at nanomolar concentrations.
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H460 | Non-small cell lung cancer | 0.96[1] |
| BxPC-3 | Pancreatic cancer | 0.66[1] |
| HT-29 | Colorectal adenocarcinoma | 0.61[1] |
Mechanism of Action
This compound is a microtubule-destabilizing agent that binds to the colchicine (B1669291) site on β-tubulin. This interaction inhibits tubulin polymerization, leading to the disruption of the microtubule network. The destabilization of microtubules triggers a cascade of cellular events, including:
-
Cell Cycle Arrest: Disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.
-
Apoptosis Induction: Prolonged mitotic arrest ultimately leads to programmed cell death, or apoptosis.
-
Signaling Pathway Activation: The disruption of microtubules can lead to the release and activation of the Guanine Nucleotide Exchange Factor-H1 (GEF-H1). Activated GEF-H1 can then stimulate the c-Jun N-terminal kinase (JNK) signaling pathway, which is a key regulator of apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cytotoxic effects and mechanism of action of this compound.
MTT Assay for Cytotoxicity
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines.
Materials:
-
Adherent cancer cell lines (e.g., NCI-H460, BxPC-3, HT-29)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the in vitro polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound
-
Positive control (e.g., Nocodazole)
-
Vehicle control (DMSO)
-
Pre-chilled 96-well plates
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: Thaw purified tubulin on ice. Prepare the complete Tubulin Polymerization Buffer. Keep all solutions on ice.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in the polymerization buffer.
-
Reaction Setup: In a pre-chilled 96-well plate, add the diluted compounds or vehicle control.
-
Initiation of Polymerization: To initiate the reaction, add the tubulin and GTP solution to each well.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis: Plot the absorbance versus time for each concentration. The rate of polymerization is determined from the slope of the linear phase of the curve. Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of microtubule disruption in cells treated with this compound.
Materials:
-
Cancer cells grown on glass coverslips
-
This compound
-
Paraformaldehyde (PFA) or ice-cold Methanol (B129727)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound at the desired concentration and for the desired time. Include vehicle-treated controls.
-
Fixation: Gently wash the cells with warm PBS. Fix the cells with either 4% PFA for 10-15 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.
-
Permeabilization (for PFA fixation): If using PFA, wash the cells with PBS and then incubate with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and incubate with blocking buffer for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells and incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash the coverslips, mount them onto microscope slides using mounting medium, and visualize the microtubule network using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the cell cycle distribution of cells treated with this compound.
Materials:
-
Cancer cells
-
This compound
-
PBS
-
Ice-cold 70% Ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Fixation: Wash the cells with cold PBS and then fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C to degrade RNA. Add PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways implicated in the mechanism of action of this compound.
References
An In-Depth Technical Guide to the Effects of Tubulin Inhibitor 44 on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tubulin Inhibitor 44, a novel compound identified as a potent anti-tumor agent. This compound, also designated as compound 26r, is a derivative of plinabulin, a microtubule-destabilizing agent currently in clinical development. This document summarizes the available quantitative data on its cytotoxic effects, details relevant experimental protocols for its characterization, and contextualizes its mechanism of action within the broader landscape of tubulin-targeting cancer therapies. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential and molecular pharmacology of this compound.
Introduction to Microtubule Dynamics and Tubulin Inhibitors
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is a fundamental process for numerous cellular functions, including cell division, intracellular transport, and the maintenance of cell shape. This intrinsic property, known as dynamic instability, is critical for the formation and function of the mitotic spindle during cell division.
The crucial role of microtubule dynamics in mitosis makes them a prime target for anti-cancer drug development. Tubulin inhibitors are a class of compounds that interfere with microtubule dynamics, leading to a disruption of the mitotic spindle, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in rapidly proliferating cancer cells. These agents are broadly classified into two main categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca (B1221190) alkaloids and colchicine-site binders).
This compound belongs to the class of microtubule-destabilizing agents and is a derivative of plinabulin. Plinabulin itself is known to bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization. By extension, this compound is presumed to share this mechanism of action.
Quantitative Data for this compound (Compound 26r)
The primary quantitative data currently available for this compound pertains to its cytotoxic activity against various human cancer cell lines. This data is critical for assessing its potency and selectivity as a potential anti-cancer agent.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-H460 | Non-small cell lung cancer | 0.96 | [1] |
| BxPC-3 | Pancreatic cancer | 0.66 | [1] |
| HT-29 | Colorectal cancer | 0.61 | [1] |
Table 1: In Vitro Cytotoxicity of this compound (Compound 26r) . The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The nanomolar potency of this compound highlights its significant potential as a cytotoxic agent.
Core Experimental Protocols
The characterization of a novel tubulin inhibitor like this compound involves a series of well-established in vitro and cell-based assays. The following sections detail the standard methodologies for these key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a standard initial step to determine the cytotoxic potential of a new compound.
Objective: To determine the concentration of this compound that inhibits the growth of a defined proportion (e.g., 50%) of a cancer cell population (IC50).
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., NCI-H460, BxPC-3, HT-29) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (typically 48-72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are plotted against the compound concentration, and the IC50 value is calculated from the resulting dose-response curve.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. It is a critical experiment to confirm that the compound's cytotoxic effect is due to direct interaction with tubulin.
Objective: To quantify the inhibitory effect of this compound on the polymerization of purified tubulin.
Methodology:
-
Reagent Preparation: Lyophilized, purified tubulin is reconstituted in a polymerization buffer containing GTP.
-
Assay Setup: The assay is performed in a 96-well plate. Serial dilutions of this compound are added to the wells. Controls include a vehicle control (e.g., DMSO), a known inhibitor (e.g., colchicine), and a known stabilizer (e.g., paclitaxel).
-
Initiation of Polymerization: The reaction is initiated by warming the plate to 37°C.
-
Data Acquisition: The increase in turbidity (due to light scattering by the forming microtubules) is measured over time (e.g., every minute for 60-90 minutes) using a spectrophotometer at a wavelength of 340 nm.
-
Data Analysis: The absorbance values are plotted against time to generate polymerization curves. The rate and extent of polymerization in the presence of this compound are compared to the controls.
Immunofluorescence Microscopy of Cellular Microtubules
This technique allows for the direct visualization of the microtubule network within cells, providing qualitative and quantitative information on the effects of a compound on microtubule architecture.
Objective: To visualize the effect of this compound on the microtubule network in cultured cells.
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with various concentrations of this compound for a defined period.
-
Fixation and Permeabilization: The cells are fixed (e.g., with paraformaldehyde or methanol) to preserve their structure and then permeabilized (e.g., with Triton X-100) to allow antibodies to enter the cells.
-
Immunostaining: The cells are incubated with a primary antibody that specifically binds to α-tubulin. This is followed by incubation with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: The cell nuclei are often stained with a DNA dye (e.g., DAPI). The coverslips are then mounted onto microscope slides.
-
Imaging: The stained cells are visualized using a fluorescence or confocal microscope. Images are captured to document the changes in microtubule structure.
Anticipated Effects on Microtubule Dynamics and Cellular Processes
Based on its structural similarity to plinabulin, this compound is expected to exert its effects by directly interacting with tubulin and inhibiting its polymerization. This primary mechanism of action would lead to a cascade of downstream cellular consequences.
Disruption of Microtubule Polymerization
In vitro, this compound is expected to decrease the rate and extent of tubulin polymerization in a concentration-dependent manner. This would be observed as a suppression of the polymerization curves in the turbidimetric assay.
Alterations in Cellular Microtubule Architecture
Immunofluorescence microscopy of cells treated with this compound would likely reveal a dose-dependent disruption of the microtubule network. At lower concentrations, a reduction in the density of interphase microtubules might be observed. At higher concentrations, a more complete depolymerization of the microtubule cytoskeleton is anticipated, leading to a diffuse cytoplasmic staining of tubulin.
Cell Cycle Arrest at G2/M Phase
The disruption of the mitotic spindle, which is composed of microtubules, will activate the spindle assembly checkpoint. This cellular surveillance mechanism will halt the cell cycle at the G2/M transition, preventing the cell from proceeding through mitosis with a defective spindle. This can be quantified by flow cytometry analysis of cellular DNA content after propidium (B1200493) iodide staining.
Induction of Apoptosis
Prolonged arrest in mitosis due to a dysfunctional mitotic spindle typically triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is the ultimate mechanism by which tubulin inhibitors exert their anti-cancer effects.
Conclusion and Future Directions
This compound (compound 26r) has demonstrated potent nanomolar cytotoxicity against a range of cancer cell lines. As a derivative of plinabulin, it is highly likely to function as a microtubule-destabilizing agent by inhibiting tubulin polymerization.
Further in-depth studies are required to fully elucidate its effects on microtubule dynamics. Key future research should focus on:
-
Quantitative analysis of tubulin polymerization kinetics: Determining the precise IC50 for the inhibition of tubulin polymerization in vitro.
-
Detailed characterization of microtubule disruption in cells: Quantifying the effects on microtubule density, length, and dynamics in live cells using advanced microscopy techniques.
-
Confirmation of cell cycle arrest and apoptosis: Performing detailed cell cycle analysis and apoptosis assays to confirm the downstream cellular consequences.
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in preclinical animal models of cancer.
The information provided in this technical guide serves as a starting point for the further investigation and development of this compound as a promising novel anti-cancer therapeutic.
References
Unraveling the Mechanism of Tubulin Inhibitor 44: A Technical Guide to G2/M Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Tubulin Inhibitor 44, a class of anti-mitotic agents that induce cell cycle arrest at the G2/M phase. This document details the mechanism of action, presents quantitative data on a representative compound, OAT-449, and offers comprehensive experimental protocols for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter.
Introduction to Tubulin Inhibitors and G2/M Arrest
Tubulin, the fundamental protein subunit of microtubules, is a well-established target for cancer therapy. Microtubules are dynamic polymers crucial for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics by small molecules, known as tubulin inhibitors, can lead to the activation of the spindle assembly checkpoint, resulting in a cell cycle arrest at the G2/M transition and subsequent induction of apoptosis in rapidly dividing cancer cells.[1][2]
This compound represents a class of compounds that destabilize microtubules, preventing their polymerization. This guide will focus on a potent, water-soluble 2-aminoimidazoline (B100083) derivative, OAT-449, as a prime example of a tubulin inhibitor that effectively induces G2/M phase arrest.[2]
Quantitative Data on Tubulin Inhibitor Activity
The efficacy of tubulin inhibitors is quantified through various in vitro and cell-based assays. The following tables summarize the available quantitative data for representative tubulin inhibitors.
Table 1: Cytotoxicity of Tubulin Inhibitor OAT-449 in Various Cancer Cell Lines [2]
| Cell Line | Cancer Type | IC50 (nM) |
| HT-29 | Colorectal Adenocarcinoma | 6 - 30 |
| SK-N-MC | Neuroepithelioma | 6 - 30 |
| HeLa | Cervical Adenocarcinoma | 6 - 30 |
| And five other cancer cell lines | 6 - 30 |
Table 2: Cytotoxicity of this compound (Compound 26r)
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H460 | Lung Cancer | 0.96 |
| BxPC-3 | Pancreatic Cancer | 0.66 |
| HT-29 | Colorectal Adenocarcinoma | 0.61 |
Table 3: Effect of OAT-449 on Cell Cycle Distribution in HT-29 and HeLa Cells [2][3]
| Cell Line | Treatment (30 nM, 24h) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| HT-29 | Control (DMSO) | ~60% | ~20% | ~20% |
| OAT-449 | Significantly Decreased | Significantly Decreased | Significantly Increased | |
| HeLa | Control (DMSO) | ~55% | ~25% | ~20% |
| OAT-449 | Significantly Decreased | Significantly Decreased | Significantly Increased |
Note: Precise percentages for OAT-449 treated cells were not provided in the source material, but a significant increase in the G2/M population was reported and visually represented in flow cytometry histograms.[2]
Mechanism of Action: p53-Independent Upregulation of p21
Tubulin inhibitors like OAT-449 induce G2/M arrest through a signaling pathway that involves the cyclin-dependent kinase inhibitor p21. Mechanistic studies have shown that treatment with OAT-449 leads to a significant increase in p21 protein levels in cells arrested in the G2/M phase.[3] This upregulation of p21 appears to be independent of the tumor suppressor protein p53.[3] The accumulated p21 is found in both the nucleus and the cytoplasm. Nuclear p21 is consistent with its role in arresting the cell cycle, while cytoplasmic p21 is known to have anti-apoptotic functions.[3]
The disruption of microtubule dynamics by OAT-449 also leads to altered phosphorylation status of key cell cycle regulatory proteins, including a reduction in the phosphorylation of Cdk1 (Cdc2) at inhibitory sites, which is a hallmark of mitotic entry.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of tubulin inhibitors on the cell cycle.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., HT-29, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: A stock solution of the tubulin inhibitor (e.g., OAT-449) is prepared in dimethyl sulfoxide (B87167) (DMSO). On the day of the experiment, the stock solution is diluted to the desired final concentrations in fresh culture medium. The final DMSO concentration in all treatments, including the vehicle control, should be kept constant and typically below 0.1%.
-
Incubation: Cells are incubated with the tubulin inhibitor or vehicle control for the specified duration (e.g., 24 hours) before harvesting for analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Harvest Cells: After treatment, detach adherent cells using trypsin-EDTA and collect all cells (including any floating cells) by centrifugation at 300 x g for 5 minutes.
-
Wash: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the pellet twice with PBS. Resuspend the cells in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample. The DNA content is determined by the fluorescence intensity of PI, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Immunofluorescence Microscopy of Microtubules
This method visualizes the effect of the tubulin inhibitor on the microtubule network within the cells.
Protocol:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the tubulin inhibitor as described in section 4.1.
-
Fixation: After treatment, gently wash the cells with PBS and fix with ice-cold methanol (B129727) for 10 minutes at -20°C or with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: If using PFA fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with 1-5% bovine serum albumin (BSA) in PBS with 0.1% Tween 20 (PBST) for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody: Wash the coverslips three times with PBST. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) in the dark for 1 hour.
-
Counterstaining: Wash three times with PBST. Incubate with DAPI (300 nM in PBS) for 5 minutes to stain the nuclei.
-
Mounting: Wash twice with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Western Blotting for Cell Cycle Proteins
This technique is used to detect changes in the expression and phosphorylation status of key cell cycle regulatory proteins, such as Cyclin B1 and CDK1.
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin B1, CDK1, phospho-CDK1 (e.g., Tyr15), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound, exemplified by OAT-449, represents a promising class of anti-cancer agents that effectively induce G2/M cell cycle arrest. Their mechanism of action, involving the disruption of microtubule polymerization and a p53-independent upregulation of p21, provides a clear rationale for their therapeutic potential. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate and characterize novel tubulin inhibitors, contributing to the development of more effective cancer therapies.
References
Methodological & Application
Application Notes and Protocols for Tubulin Inhibitor 44 (Compound 26r)
For Research Use Only.
Introduction
Tubulin inhibitor 44, also identified as compound 26r, is a potent derivative of plinabulin (B1683793), a small molecule that targets tubulin polymerization.[1] As a member of the diketopiperazine class of compounds, this compound demonstrates significant cytotoxic effects against a range of cancer cell lines by disrupting microtubule dynamics, a critical process for cell division.[1] This document provides a comprehensive overview of the inhibitor's biological activity, along with detailed protocols for its application in key experimental assays relevant to cancer research and drug development.
Tubulin inhibitors are a major class of chemotherapeutic agents that interfere with the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[2] They are broadly classified as either microtubule-stabilizing or -destabilizing agents. This compound, being a plinabulin derivative, is characterized as a microtubule-destabilizing agent that binds to the colchicine-binding site on β-tubulin.[3]
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to several downstream cellular events:
-
Mitotic Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, causing the cells to arrest in the G2/M phase of the cell cycle.
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
-
GEF-H1 Activation: As a plinabulin derivative, it is proposed that this compound may also activate the guanine (B1146940) nucleotide exchange factor GEF-H1. GEF-H1 is a RhoA-specific GEF that is normally sequestered and inactivated by binding to microtubules. Its release due to microtubule depolymerization can lead to the activation of downstream signaling pathways that contribute to its anti-cancer effects, including the maturation of dendritic cells and activation of T-cells.
Quantitative Data
The anti-proliferative activity of this compound has been quantified across several human cancer cell lines. The IC50 values, representing the concentration of the inhibitor required to reduce cell viability by 50%, are summarized below.
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H460 | Non-small cell lung cancer | 0.96[1] |
| BxPC-3 | Pancreatic cancer | 0.66[1] |
| HT-29 | Colorectal adenocarcinoma | 0.61[1] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the general workflows for key experimental procedures.
Experimental Protocols
The following are representative protocols for evaluating the effects of this compound. Specific parameters may require optimization depending on the cell line and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., NCI-H460, BxPC-3, HT-29)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Treat the cells with various concentrations of the inhibitor for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the inhibitor on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
This compound
-
Positive control (e.g., colchicine) and negative control (e.g., paclitaxel)
-
96-well plate
-
Temperature-controlled microplate reader
Protocol:
-
Reaction Setup: In a 96-well plate, add the tubulin polymerization buffer, purified tubulin, and various concentrations of this compound.
-
Initiation of Polymerization: To start the reaction, add GTP to each well and immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Data Acquisition: Measure the absorbance at 340 nm or fluorescence (if using a fluorescently labeled tubulin kit) at regular intervals for 60-90 minutes.
-
Data Analysis: Plot the absorbance/fluorescence versus time to generate polymerization curves. Calculate the rate of polymerization and the percentage of inhibition for each concentration of the inhibitor to determine the IC50 for tubulin polymerization.
Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
PI/RNase A staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and incubate with PI/RNase A staining solution for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay uses Annexin V and PI staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Western Blot Analysis
This protocol can be used to assess the levels of key proteins involved in the cell cycle and apoptosis following treatment with this compound.
Materials:
-
Cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Cyclin B1, CDK1, cleaved PARP, cleaved Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
References
Application Notes and Protocols for Tubulin Inhibitor 44
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitors are a critical class of agents in cancer research and therapy, primarily functioning by disrupting microtubule dynamics, which are essential for cell division, intracellular transport, and the maintenance of cell shape.[1][2] Tubulin inhibitor 44, also identified as compound 26r, is a potent inhibitor of tubulin polymerization.[3] This compound exhibits significant cytotoxicity against various cancer cell lines by arresting the cell cycle in the G2/M phase and subsequently inducing apoptosis.[3][4] These application notes provide detailed protocols for the use of this compound in cell culture, including methodologies for evaluating its efficacy through key cellular assays.
Mechanism of Action
This compound functions as a microtubule-destabilizing agent.[5] It binds to tubulin, preventing the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule formation interferes with the mitotic spindle, a crucial structure for the segregation of chromosomes during mitosis.[1][6] The inability to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[7][8][9]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| Cytotoxicity (IC50) | NCI-H460 (Human non-small cell lung carcinoma) | 0.96 nM | [3] |
| BxPC-3 (Human pancreatic cancer) | 0.66 nM | [3] | |
| HT-29 (Human colorectal adenocarcinoma) | 0.61 nM | [3] | |
| SGC-7910 (Human gastric adenocarcinoma) | 0.21 µM (as compound 7w) | [4][10] | |
| Tubulin Polymerization Inhibition (IC50) | Cell-free assay | 0.21 µM (as compound 7w) | [4][10] |
| Cell-free assay | 6.87 µM | [11] |
Note: IC50 values can vary between different studies and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is to determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.[2][12]
-
Prepare serial dilutions of this compound in complete medium from a stock solution. A vehicle control (e.g., DMSO) should also be prepared.
-
After 24 hours, remove the medium and treat the cells with varying concentrations of the inhibitor.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[13]
-
Following incubation, add 20 µL of MTS reagent to each well.[2]
-
Incubate the plate for 1 to 4 hours at 37°C.[2]
-
Measure the absorbance at 490 nm using a microplate reader.[2][12]
-
Calculate the IC50 value by plotting the percentage of cell viability against the inhibitor concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the percentage of apoptotic cells after treatment with this compound.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle-treated control.[2]
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.[2]
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.[2]
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on cell cycle progression.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.[2]
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[2][12]
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).[2]
-
Wash the cells with PBS to remove the ethanol.[2]
-
Resuspend the cells in PBS and add RNase A to a final concentration of 100 µg/mL. Incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate for 15 minutes in the dark.[2]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Immunofluorescence for Microtubule Integrity
This protocol is to visualize the effect of this compound on the microtubule network.
Materials:
-
Glass coverslips in 12-well or 24-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in multi-well plates and allow them to adhere.
-
Treat cells with this compound at various concentrations for a defined period (e.g., 2-24 hours).
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Visualizations
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tubulin polymerization-IN-44 | TargetMol [targetmol.com]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Tubulin polymerization-IN-44 - Immunomart [immunomart.com]
- 11. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 12. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
tubulin polymerization assay protocol for Tubulin inhibitor 44
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a central role in cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is essential for their cellular functions. Consequently, molecules that interfere with microtubule dynamics are a major focus of cancer drug discovery. Tubulin inhibitors are classified as either microtubule-stabilizing or -destabilizing agents. Tubulin inhibitor 44 is a potent small molecule that disrupts microtubule function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide a detailed protocol for characterizing the in vitro activity of this compound using a tubulin polymerization assay.
Mechanism of Action
This compound, also known as Compound 26r, exerts its cytotoxic effects by directly interfering with the assembly of microtubules. By binding to tubulin subunits, it prevents their polymerization into microtubules. This disruption of the microtubule network leads to a cascade of cellular events, including the arrest of the cell cycle at the G2/M phase due to the failure of mitotic spindle formation, which ultimately triggers programmed cell death (apoptosis).
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activities of this compound (Compound 26r).
| Assay Type | Cell Line/Target | IC50 Value | Reference |
| Cytotoxicity | NCI-H460 (Human Lung Cancer) | 0.96 nM | [1] |
| Cytotoxicity | BxPC-3 (Human Pancreatic Cancer) | 0.66 nM | [1] |
| Cytotoxicity | HT-29 (Human Colon Cancer) | 0.61 nM | [1] |
Signaling Pathway and Mechanism of Action
Experimental Protocols
Two primary methods for assessing the effect of this compound on tubulin polymerization are the absorbance-based (turbidimetric) assay and the fluorescence-based assay.
Absorbance-Based Tubulin Polymerization Assay
This protocol is a standard method for monitoring the effect of inhibitors on the in vitro polymerization of purified tubulin. The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin Polymerization Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound (stock solution in DMSO)
-
Positive control (e.g., Nocodazole or Colchicine)
-
Vehicle control (DMSO)
-
Pre-chilled 96-well microplates (clear bottom)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Thaw purified tubulin on ice. Keep on ice at all times.
-
Prepare a 10x working stock of this compound and control compounds by diluting the stock solution in Tubulin Polymerization Buffer. Prepare a serial dilution to test a range of concentrations (e.g., 0.1 nM to 1000 nM).
-
Prepare the tubulin polymerization mix on ice. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of Tubulin Polymerization Buffer containing 1 mM GTP and 10% glycerol.
-
-
Assay Procedure:
-
Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to correct for background.
-
Plot the change in absorbance versus time for each concentration of this compound and controls.
-
The rate of polymerization can be determined from the slope of the linear phase of the polymerization curve.
-
To determine the IC50 value, plot the percentage of inhibition of the polymerization rate against the logarithm of the inhibitor concentration.
-
Fluorescence-Based Tubulin Polymerization Assay
This method utilizes a fluorescent reporter, such as DAPI (4',6-diamidino-2-phenylindole), which exhibits increased fluorescence upon binding to polymerized microtubules. The increase in fluorescence intensity is proportional to the extent of tubulin polymerization.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin Polymerization Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
DAPI (4',6-diamidino-2-phenylindole)
-
This compound (stock solution in DMSO)
-
Positive control (e.g., Nocodazole)
-
Vehicle control (DMSO)
-
Pre-chilled 96-well microplates (black, clear bottom)
-
Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Reagent Preparation:
-
Follow the same preparation steps as the absorbance-based assay.
-
When preparing the tubulin polymerization mix, add DAPI to a final concentration of 10 µM.
-
-
Assay Procedure:
-
The assay procedure is identical to the absorbance-based assay, using a black 96-well plate.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60 minutes at 37°C.
-
-
Data Analysis:
-
The data analysis is analogous to the absorbance-based assay, using fluorescence intensity instead of absorbance.
-
Experimental Workflow Diagram
References
Application Notes and Protocols for Immunofluorescence Staining of Microtubules with Tubulin Inhibitor 44
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitor 44, also referred to as Compound 26r, is a potent small molecule inhibitor of tubulin polymerization.[1] By disrupting the dynamic instability of microtubules, which are critical components of the cytoskeleton, this compound exerts a powerful cytotoxic effect on cancer cells.[1] Microtubules are essential for various cellular processes, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.[2][3] The inhibition of tubulin polymerization leads to the disassembly of microtubules, causing cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[3][4]
These application notes provide a comprehensive guide for the immunofluorescence staining of microtubules in cultured cells treated with this compound. The protocols detailed herein will enable researchers to visualize and quantify the effects of this inhibitor on the microtubule network, providing valuable insights into its mechanism of action and cellular consequences.
Mechanism of Action
This compound functions as a microtubule-destabilizing agent. While the specific binding site of this compound is not explicitly detailed in the provided search results, many small molecule tubulin inhibitors with similar effects bind to the colchicine (B1669291) site on β-tubulin.[5][6] This binding event prevents the polymerization of tubulin heterodimers into microtubules, leading to a net depolymerization of the microtubule network.[3] The disruption of the mitotic spindle, a structure composed of microtubules, is a key consequence of this action, leading to the arrest of the cell cycle in the G2/M phase and ultimately triggering apoptotic signaling pathways.[4]
Data Presentation: Quantitative Analysis of Microtubule Disruption
The following table summarizes key quantitative data for this compound and provides a template for researchers to record their own quantitative data from immunofluorescence experiments. It is recommended to perform dose-response and time-course experiments to fully characterize the effects of the inhibitor on the specific cell line being investigated.
| Parameter | Value | Cell Line/System | Reference / User Data |
| Cytotoxicity IC50 | |||
| 0.96 nM | NCI-H460 | [1] | |
| 0.66 nM | BxPC-3 | [1] | |
| 0.61 nM | HT-29 | [1] | |
| Quantitative Immunofluorescence Analysis | |||
| Microtubule Disruption | (User-defined) | e.g., HeLa, A549 | |
| Effective Concentration (EC50) for Microtubule Network Disruption | e.g., 5-50 nM | ||
| Percentage of Cells with Disrupted Microtubules (at EC50) | e.g., >80% | ||
| Microtubule Morphology | |||
| Mean Microtubule Length | e.g., Decrease by X% | ||
| Microtubule Density (Mean Fluorescence Intensity) | e.g., Decrease by Y% | ||
| Haralick Contrast | e.g., Increase by Z% | ||
| Haralick Homogeneity | e.g., Decrease by W% | ||
| Cell Cycle Analysis | |||
| Percentage of Cells in G2/M Phase | e.g., Increase to >70% |
Note: The quantitative immunofluorescence data presented above are representative examples. Researchers should generate their own data for their specific experimental conditions.
Experimental Protocols
This section provides a detailed protocol for the immunofluorescence staining of microtubules in cultured mammalian cells treated with this compound.
Materials and Reagents
-
Cultured mammalian cells (e.g., HeLa, A549)
-
Sterile glass coverslips
-
6-well or 24-well plates
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking buffer: 1-5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST)
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Fluorescently-conjugated goat anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis of Tubulin Inhibitor 44 Treated Cells by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitors are a critical class of compounds in cancer research and therapy.[1][2] They function by disrupting the dynamics of microtubules, which are essential for numerous cellular processes, including cell division.[2][3] This disruption typically leads to an arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis or other forms of cell death in rapidly dividing cancer cells.[3][4] Tubulin inhibitor 44 is a novel small molecule designed to target and inhibit the polymerization of tubulin. This application note provides a detailed protocol for analyzing the cell cycle effects of this compound using flow cytometry with propidium (B1200493) iodide (PI) staining.
Flow cytometry with propidium iodide is a widely used and robust technique for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[5][6] Propidium iodide is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[5] Consequently, the fluorescence intensity of PI is directly proportional to the amount of DNA within a cell. Cells in the G2/M phase, having replicated their DNA, will exhibit twice the fluorescence intensity (4N DNA content) of cells in the G0/G1 phase (2N DNA content).[7] Cells undergoing DNA synthesis in the S phase will have an intermediate DNA content and fluorescence intensity. By treating cells with this compound and subsequently staining with PI, the percentage of cells in each phase of the cell cycle can be quantified, offering critical insights into the compound's cytostatic effects.[7]
Data Presentation
The following table summarizes hypothetical quantitative data from a cell cycle analysis experiment using a human cancer cell line (e.g., HeLa or HT-29) treated with this compound for 24 hours. Data are represented as mean ± standard deviation from three independent experiments.
| Treatment Group | Concentration (nM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control (DMSO) | 0 | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| This compound | 10 | 48.5 ± 2.8 | 20.1 ± 2.1 | 31.4 ± 2.9 |
| This compound | 30 | 35.1 ± 3.5 | 15.3 ± 1.9 | 49.6 ± 4.2 |
| This compound | 100 | 20.7 ± 2.9 | 10.5 ± 1.5 | 68.8 ± 5.1 |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound leading to G2/M cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis with this compound.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the steps for treating cells with this compound, staining their DNA with propidium iodide (PI), and analyzing the cell cycle distribution by flow cytometry.[8]
Materials:
-
Cancer cell line of interest (e.g., HeLa, HT-29, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the chosen cancer cell line in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvest. Incubate the cells overnight at 37°C in a 5% CO2 incubator.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final concentrations should be chosen based on preliminary cytotoxicity assays (e.g., 10 nM, 30 nM, 100 nM). Also, prepare a vehicle control using the same concentration of DMSO as in the highest concentration of the compound. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for the desired time period (e.g., 24 hours).[7]
-
Cell Harvesting: After incubation, carefully collect the culture medium, which may contain detached, mitotic, or apoptotic cells. For adherent cells, wash with PBS and then detach the adherent cells using Trypsin-EDTA. Combine all cells (from the medium and trypsinization) from each well into separate centrifuge tubes. Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.[7][8]
-
Fixation: After the final wash, discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[7][9] Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours.[7][9] Fixed cells can be stored at -20°C for several weeks.[7][9]
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the less dense fixed cells. Carefully aspirate the ethanol supernatant. Wash the cell pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[8] The inclusion of RNase A is crucial to prevent the staining of RNA by PI.[5][10] Incubate the cells in the dark at room temperature for 30 minutes.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 single-cell events. Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content histogram. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7] The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content.[8]
Conclusion
This application note provides a comprehensive guide for researchers to investigate the effects of this compound on the cell cycle of cancer cells. The detailed protocol for flow cytometry analysis with propidium iodide staining allows for the robust quantification of cell cycle distribution. The expected outcome of treating cells with an effective tubulin inhibitor like this compound is a significant increase in the percentage of cells in the G2/M phase, indicative of a mitotic arrest. This methodology is fundamental in the preclinical evaluation of novel anti-cancer agents that target the cell division machinery.
References
- 1. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Note: Quantifying Apoptosis Induced by Tubulin Inhibitor 44 Using Annexin V Staining
For Research Use Only.
Introduction
Tubulin inhibitors represent a critical class of anti-cancer agents that function by disrupting the dynamics of microtubule polymerization, a process essential for cell division. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequently triggers programmed cell death, or apoptosis. Tubulin inhibitor 44 (also known as compound 26r) is a novel compound that has demonstrated potent cytotoxicity against various cancer cell lines. As a derivative of the well-characterized tubulin inhibitor plinabulin (B1683793), it is hypothesized to induce apoptosis by interfering with microtubule formation.
The Annexin V assay is a widely utilized and reliable method for detecting one of the earliest events in the apoptotic cascade: the translocation of phosphatidylserine (B164497) (PS) from the inner leaflet to the outer leaflet of the plasma membrane. In a healthy cell, PS is strictly maintained on the cytosolic side. During early apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's exterior. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry. Propidium iodide (PI), a fluorescent nucleic acid binding dye, is used as a counterstain to differentiate between early apoptotic cells (Annexin V positive, PI negative), late apoptotic or necrotic cells (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).
This application note provides a detailed protocol for the detection and quantification of apoptosis in cancer cells treated with this compound using the Annexin V-FITC/PI double staining method followed by flow cytometry analysis.
Signaling Pathway of Tubulin Inhibitor-Induced Apoptosis
Tubulin inhibitors, by disrupting microtubule dynamics, activate the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This sustained arrest can initiate apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The intrinsic pathway is frequently implicated and involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the primary executioners of apoptosis. Key proteins in this pathway include the Bcl-2 family, which regulates mitochondrial outer membrane permeabilization. The extrinsic pathway can also be engaged, for instance, through the upregulation of death receptors like DR5, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave a variety of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.
Caption: Signaling pathway of tubulin inhibitor-induced apoptosis.
Experimental Protocols
Materials and Reagents
-
This compound
-
Cancer cell line of interest (e.g., HT-29, BxPC-3, NCI-H460)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)
-
Deionized water
-
Flow cytometer
Cell Culture and Treatment
-
Culture the selected cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0 nM, 1 nM, 5 nM, 10 nM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO) at the same concentration as the highest drug treatment.
Annexin V-PI Staining Protocol
-
Harvest Cells:
-
For adherent cells, carefully collect the culture medium (which contains floating apoptotic cells) into a 15 mL conical tube.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium and add the cell suspension to the corresponding 15 mL tube from the previous step.
-
For suspension cells, directly collect the cells into a 15 mL conical tube.
-
-
Wash Cells:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Repeat the centrifugation and wash step.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Centrifuge the washed cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Set up appropriate controls for compensation and gating:
-
Unstained cells
-
Cells stained only with Annexin V-FITC
-
Cells stained only with Propidium Iodide
-
-
Caption: Experimental workflow for the Annexin V apoptosis assay.
Data Presentation
The following tables summarize the cytotoxic activity of this compound and the pro-apoptotic effects of its parent compound, plinabulin, in various cancer cell lines.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.96 |
| BxPC-3 | Pancreatic Cancer | 0.66 |
| HT-29 | Colorectal Cancer | 0.61 |
Data represents the half-maximal inhibitory concentration (IC50) for cell viability.
Table 2: Apoptosis Induction by Plinabulin (Parent Compound) in Multiple Myeloma Cell Lines [1]
| Cell Line | Treatment (8 nM Plinabulin, 48h) | % Apoptotic Cells (Annexin V+) |
| MM.1S | Control | 5.2 ± 1.1 |
| Plinabulin | 48.3 ± 4.2 | |
| MM.1R | Control | 6.1 ± 1.5 |
| Plinabulin | 45.7 ± 3.8 | |
| RPMI-8226 | Control | 4.8 ± 0.9 |
| Plinabulin | 52.1 ± 5.1 | |
| INA-6 | Control | 7.3 ± 1.8 |
| Plinabulin | 61.4 ± 6.3 |
Data are presented as mean ± standard deviation from three independent experiments.[1] The percentage of apoptotic cells was determined by Annexin V/PI binding assay followed by flow cytometry.[1]
Conclusion
The Annexin V apoptosis assay is a robust and reliable method for quantifying the apoptotic effects of this compound on cancer cells. By following the detailed protocol and data analysis guidelines provided, researchers can accurately assess the pro-apoptotic activity of this novel compound and gain valuable insights into its mechanism of action, thereby aiding in its development as a potential anti-cancer therapeutic. The provided data on the parent compound, plinabulin, strongly suggests that this compound will induce a significant apoptotic response in sensitive cancer cell lines.[1]
References
Application Notes and Protocols for Colony Formation Assay with Tubulin Inhibitor 44
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tubulin Inhibitor 44 in colony formation assays to assess its long-term anti-proliferative effects on cancer cells. Detailed protocols, data presentation guidelines, and visualizations of the underlying biological pathways are included to facilitate experimental design and data interpretation.
Introduction
Tubulin inhibitors are a critical class of anti-cancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This compound, a potent arylthioindole derivative, has demonstrated significant inhibition of tubulin polymerization and cancer cell growth. The colony formation assay is a pivotal in vitro method for evaluating the long-term efficacy of cytotoxic and cytostatic agents by assessing the ability of single cells to proliferate and form colonies. This document outlines the application of this compound in this assay to determine its impact on the clonogenic survival of cancer cells.
Mechanism of Action
This compound functions by binding to the colchicine-binding site on β-tubulin. This interaction inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton. The disruption of microtubule dynamics interferes with the formation of the mitotic spindle during cell division, leading to an arrest of the cell cycle at the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.
Data Presentation
The following tables summarize the anti-proliferative and tubulin polymerization inhibitory activities of this compound. Due to the absence of specific published colony formation assay data for this compound, a representative dataset is provided to illustrate the expected dose-dependent effect on colony formation.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | IC50 Value | Reference |
| Cell Growth Inhibition | MCF-7 (Breast Cancer) | 7 nM | [1] |
| Tubulin Polymerization Inhibition | Cell-free | 1.2 µM | [1] |
Table 2: Representative Colony Formation Assay Data for this compound in MCF-7 Cells
| Concentration of this compound (nM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| 0 (Vehicle Control) | 185 ± 12 | 92.5 | 1.00 |
| 1 | 138 ± 9 | 69.0 | 0.75 |
| 5 | 74 ± 6 | 37.0 | 0.40 |
| 10 | 28 ± 4 | 14.0 | 0.15 |
| 25 | 5 ± 2 | 2.5 | 0.03 |
| 50 | 0 | 0 | 0.00 |
Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Colony Formation Assay
This protocol details the steps for assessing the long-term effect of this compound on the clonogenic survival of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed a low density of cells (e.g., 200-1000 cells per well) into 6-well plates containing complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to use a concentration range that brackets the known IC50 value for cell growth inhibition (e.g., 0, 1, 5, 10, 25, 50 nM).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.
-
Incubate the plates for the desired treatment duration (e.g., 24 hours).
-
-
Colony Formation:
-
After the treatment period, remove the medium containing the inhibitor and wash the cells gently with PBS.
-
Add fresh complete medium to each well.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells. Replace the medium every 2-3 days.
-
-
Staining and Quantification:
-
Once colonies are of a sufficient size (typically >50 cells), remove the medium and gently wash the wells with PBS.
-
Fix the colonies by adding 1 mL of methanol (B129727) to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of Crystal Violet staining solution to each well. Incubate for 20 minutes at room temperature.
-
Gently wash the wells with water until the excess stain is removed.
-
Allow the plates to air dry.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Data Analysis:
-
Plating Efficiency (PE): PE = (Number of colonies formed in control / Number of cells seeded) x 100%
-
Surviving Fraction (SF): SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)
Mandatory Visualizations
Diagram 1: Experimental Workflow of Colony Formation Assay
References
Preparing Stock Solutions for Tubulin Inhibitor 44: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of stock solutions for "Tubulin inhibitor 44." It is important to note that the designation "this compound" may refer to more than one distinct chemical entity. Researchers should verify the specific compound information from their supplier's Certificate of Analysis (CoA) before proceeding. This guide offers a generalized protocol applicable to many small molecule tubulin inhibitors, alongside specific data points found in the literature for compounds referred to as "this compound."
Compound Information and Solubility
Initial literature and supplier searches reveal ambiguity in the identity of "this compound." The table below summarizes the properties of two different compounds that have been identified with similar nomenclature. This highlights the critical need to confirm the exact molecule being used.
| Property | This compound (Compound 26r) | Tubulin polymerization-IN-44 (compound 7w) |
| Reported IC50 | 0.61 nM (HT-29), 0.66 nM (BxPC-3), 0.96 nM (NCI-H460)[1][2] | 0.21 µM (SGC-7910)[3][4] |
| Molecular Formula | Not explicitly stated in search results | C19H15Cl2N[3] |
| Molecular Weight | Not explicitly stated in search results | 436.31 g/mol [3] |
| Primary Solvent | Not explicitly stated, but DMSO is common for similar compounds. | DMSO[3] |
Given that many small molecule inhibitors are hydrophobic, Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions.[5][6] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation and ensure complete dissolution.[7]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps for reconstituting a lyophilized small molecule tubulin inhibitor to create a 10 mM stock solution.
Materials:
-
Lyophilized this compound
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (amber or covered in foil for light-sensitive compounds)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
Pre-Reconstitution Handling:
-
Calculation of Solvent Volume:
-
To prepare a 10 mM stock solution, the required volume of DMSO will depend on the mass of the compound and its molecular weight. Use the following formula:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * 0.010 mol/L)
-
Example Calculation (using Tubulin polymerization-IN-44 as an example):
-
If you have 1 mg of the compound (0.001 g) with a molecular weight of 436.31 g/mol :
-
Volume (L) = 0.001 g / (436.31 g/mol * 0.010 mol/L) = 0.000229 L = 229 µL
-
Therefore, you would add 229 µL of DMSO to 1 mg of the compound to get a 10 mM stock solution.
-
-
-
Reconstitution:
-
Carefully add the calculated volume of sterile DMSO to the vial containing the lyophilized compound.
-
Cap the vial tightly and vortex for 10-20 seconds to dissolve the compound.[6]
-
Visually inspect the solution to ensure all solid material has dissolved. If not, continue vortexing. For compounds that are difficult to dissolve, a brief sonication in a water bath or gentle warming to 37°C may be employed.[5][6]
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.[9][10] This prevents repeated freeze-thaw cycles which can lead to compound degradation.[6][9]
-
Store the aliquots at -20°C or -80°C for long-term storage.[5][9] When stored properly in DMSO, stock solutions are typically stable for several months.[6][10]
-
Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of a tubulin inhibitor stock solution.
Caption: Workflow for preparing a tubulin inhibitor stock solution.
Preparation of Working Solutions
For cell-based assays, the concentrated DMSO stock solution must be further diluted to the final working concentration in cell culture medium or an appropriate aqueous buffer.
Key Considerations:
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock into an aqueous solution can cause the compound to precipitate.[5] To avoid this, it is best to perform serial or stepwise dilutions.[5]
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally below 0.1%, as DMSO can be toxic to cells.[11] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[11]
Recommended Dilution Method (Intermediate Dilution):
-
Prepare an intermediate dilution of the 10 mM stock solution in pre-warmed (37°C) cell culture medium or PBS. For example, a 1:50 dilution will yield a 200 µM solution.
-
Gently vortex the intermediate dilution.
-
Add the required volume of the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration.
Signaling Pathway Context: Tubulin Inhibition
Tubulin inhibitors interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and cell shape maintenance. By disrupting microtubule polymerization or depolymerization, these inhibitors can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis.
Caption: Simplified pathway of tubulin inhibitor action.
By following these guidelines, researchers can confidently prepare and use stock solutions of this compound for their experiments, ensuring reproducibility and accuracy in their results. Always refer to the supplier-specific documentation for any additional handling and safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tubulin polymerization-IN-44 | TargetMol [targetmol.com]
- 4. Tubulin polymerization-IN-44 - Immunomart [immunomart.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. Tubulin inhibitor 7|1309925-41-4|COA [dcchemicals.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tubulin Inhibitor 44 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Tubulin inhibitor 44 in in vitro assays. Content includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular functions, including the formation of the mitotic spindle during cell division.[2] By binding to tubulin subunits, this compound disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequently inducing programmed cell death (apoptosis) in cancer cells.[3][4] This mechanism is characteristic of microtubule-destabilizing agents.[2][4]
Q2: What are the reported IC50 values for this compound in various cancer cell lines?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For this compound, the cytotoxic effects have been quantified in several cancer cell lines, demonstrating its high potency in the nanomolar range.[1]
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H460 | Lung Cancer | 0.96[1] |
| BxPC-3 | Pancreatic Cancer | 0.66[1] |
| HT-29 | Colon Cancer | 0.61[1] |
Q3: How should I determine the optimal concentration of this compound for my specific cell line?
While the table above provides a starting point, the optimal concentration of this compound can vary between cell lines due to differences in cellular characteristics, such as membrane permeability and expression of tubulin isotypes.[5] It is highly recommended to perform a dose-response experiment to determine the IC50 value in your specific cell line. A common method for this is the MTT assay for cell viability.[6] A suggested starting range for a new compound is from 1 nM to 100 µM.[5]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of this compound on a specific cancer cell line.[6]
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of concentrations (e.g., 0.1 nM to 1 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a "no treatment" control (medium only).[3]
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared drug dilutions.
-
-
Incubation:
-
Incubate the plate for a predetermined time, typically 24, 48, or 72 hours, depending on the cell line's doubling time and experimental goals.[5]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]
-
Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.[3]
-
Troubleshooting Guide
Problem 1: I am not observing a significant cytotoxic effect, even at higher concentrations.
-
Possible Cause: Solubility Issues. this compound may have limited solubility in aqueous culture medium.
-
Solution: Ensure the compound is fully dissolved in the DMSO stock solution before further dilution. Visually inspect the stock and diluted solutions for any signs of precipitation.[5]
-
-
Possible Cause: Insufficient Incubation Time. The duration of exposure may not be long enough for the inhibitor to exert its full effect.
-
Solution: Increase the incubation time (e.g., from 24 to 48 or 72 hours) and perform a time-course experiment to find the optimal duration for your cell line.[5]
-
-
Possible Cause: Cell Resistance. The cell line you are using may be inherently resistant to tubulin inhibitors.
-
Solution: This could be due to mechanisms like the overexpression of drug efflux pumps (e.g., P-glycoprotein) or mutations in tubulin isotypes.[7] Consider using a different cell line known to be sensitive or investigating mechanisms of resistance.
-
Problem 2: My results are highly variable between replicates.
-
Possible Cause: Inconsistent Cell Seeding. Uneven cell numbers in the wells at the start of the experiment will lead to variable results.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding to improve consistency across the plate.[8]
-
-
Possible Cause: Edge Effects. Wells on the perimeter of the 96-well plate are more prone to evaporation, leading to changes in media concentration.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Pipetting Errors. Inaccurate pipetting during serial dilutions or reagent addition can introduce significant variability.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. When adding reagents, be careful not to disturb the cell monolayer.
-
Problem 3: The vehicle control (DMSO) is showing toxicity.
-
Possible Cause: High DMSO Concentration. Many cell lines are sensitive to DMSO concentrations above 0.5%.
-
Solution: Keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.1%.[3] Adjust your serial dilutions to minimize the final DMSO concentration while achieving the desired inhibitor concentrations. Always run a vehicle control with the highest concentration of DMSO used in your experiment.[3]
-
Visualizations
Caption: Mechanism of Action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Tubulin inhibitor 44 solubility issues and solutions
Welcome to the technical support center for Tubulin Inhibitor 44. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It has a reported solubility of 10 mM in DMSO.[1][2] For most in vitro cell-based assays, it is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.
Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer or cell culture medium. What should I do?
A2: This is a common issue for many poorly water-soluble small molecule inhibitors. Here are several troubleshooting steps you can take:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into a large volume of aqueous solution. Instead, perform one or more intermediate dilutions in your aqueous buffer or medium.
-
Use of Co-solvents: For challenging applications, consider the use of a co-solvent. A formulation used for in vivo studies includes PEG300 and Tween 80, suggesting these may be effective in improving solubility in aqueous solutions.[3]
-
Warming the Solution: Gently warming your final solution to 37°C may aid in the dissolution of the compound. However, be mindful of the potential for temperature-induced degradation of the inhibitor.
-
Sonication: Brief sonication in a water bath can also help to break up small precipitates and improve dissolution.
-
Check Final Concentration: Ensure that the final concentration of this compound in your assay does not exceed its aqueous solubility limit. If precipitation persists, you may need to work at a lower final concentration.
Q3: Can I use other organic solvents to dissolve this compound?
Q4: How should I store the stock solution of this compound?
A4: Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability. Before use, thaw the aliquot at room temperature and ensure the compound is completely dissolved, vortexing gently if necessary.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation in stock solution | The concentration of the inhibitor exceeds its solubility in the chosen solvent. | Gently warm the solution and vortex or sonicate to aid dissolution. If precipitation persists, the stock solution may be supersaturated and should be prepared at a lower concentration. |
| Moisture contamination in DMSO. | Use high-purity, anhydrous DMSO to prepare stock solutions. Store DMSO properly to prevent water absorption. | |
| Precipitation upon dilution in aqueous buffer or media | The inhibitor has "crashed out" of solution due to its low aqueous solubility. | Perform serial dilutions instead of a single large dilution. Consider adding a biocompatible co-solvent like PEG300 or a surfactant like Tween 80 to the final aqueous solution.[3] Pre-warm the aqueous solution to 37°C before adding the inhibitor stock. |
| Inconsistent or weaker than expected biological activity | Incomplete dissolution or precipitation of the inhibitor leading to a lower effective concentration. | Before each use, visually inspect your stock and working solutions for any signs of precipitation. If present, try to redissolve as described above. Prepare fresh working solutions for each experiment. |
| Adsorption of the hydrophobic compound to plasticware. | Use low-adhesion microplates and pipette tips. Pre-wetting pipette tips with the dilution solvent before aspirating the compound solution can also help. | |
| Cell toxicity observed in vehicle control wells | The final concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final concentration of the solvent in your assay is below the toxic threshold for your cell line (typically <0.5% for DMSO). Prepare a more dilute stock solution if necessary to achieve a lower final solvent concentration. |
Quantitative Solubility Data
| Solvent | Reported Solubility |
| Dimethyl Sulfoxide (DMSO) | 10 mM |
| Ethanol (B145695) | Data not available |
| Methanol (B129727) | Data not available |
| Phosphate Buffered Saline (PBS) | Poorly soluble |
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the polymerization of tubulin, the protein subunit of microtubules. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during cell division. This leads to an arrest of the cell cycle in the G2/M phase and can subsequently induce apoptosis (programmed cell death).[2]
The arrest at the G2/M phase is mediated by the Spindle Assembly Checkpoint (SAC). When microtubules are not properly attached to the kinetochores of chromosomes, the SAC is activated. This involves a cascade of protein interactions, including Mad1, Mad2, Bub1, and BubR1, which ultimately leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C) by the Mitotic Checkpoint Complex (MCC). The inhibition of APC/C prevents the degradation of Cyclin B and Securin, proteins that are essential for the progression from metaphase to anaphase. The sustained G2/M arrest can then trigger apoptotic pathways, potentially involving the upregulation of Fas expression mediated by the NF-κB signaling pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing solutions of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Sterile, nuclease-free water or Phosphate Buffered Saline (PBS)
-
Co-solvents such as PEG300 and Tween 80 (optional)
Procedure:
-
Preparation of 10 mM DMSO Stock Solution:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: consult the manufacturer's certificate of analysis).
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.
-
Important: To avoid precipitation, add the DMSO stock to the aqueous solution in a stepwise manner and mix gently after each addition.
-
If using co-solvents, prepare a stock of the co-solvent mixture in your aqueous buffer before adding the inhibitor.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound working solutions
-
Phosphate Buffered Saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells (including any floating cells) by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
References
troubleshooting inconsistent results in tubulin polymerization assay
Welcome to the Technical Support Center for tubulin polymerization assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, ensuring consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a tubulin polymerization assay?
A1: The in vitro tubulin polymerization assay monitors the conversion of soluble tubulin dimers into microtubules. This process can be measured by changes in light scattering (turbidity) at 340-350 nm or by an increase in fluorescence when a fluorescent reporter molecule binds to the formed microtubules. The assay typically produces a sigmoidal curve with three phases: nucleation (lag phase), growth (polymerization phase), and a steady-state equilibrium (plateau phase).[1][2]
Q2: What are the critical reagents and conditions for a successful assay?
A2: Several factors are critical for a successful tubulin polymerization assay:
-
High-Quality Tubulin: Use polymerization-competent tubulin (>99% pure) and avoid repeated freeze-thaw cycles.[3]
-
Fresh GTP: GTP is essential for polymerization. Prepare fresh solutions and keep them on ice.[4]
-
Proper Buffer Composition: A well-defined buffer, typically containing PIPES, MgCl2, and EGTA at a pH of around 6.9, is crucial.[5]
-
Temperature Control: Tubulin polymerization is highly temperature-dependent and should be maintained at 37°C.[2][4][6]
Q3: My test compound appears to increase absorbance on its own. How can I be sure it's not just precipitation?
A3: Compound precipitation can mimic the light scattering signal of microtubule formation. To differentiate between true polymerization and precipitation, perform a cold-depolymerization experiment. After the reaction has reached a plateau at 37°C, place the plate on ice for 20-30 minutes. Microtubules will depolymerize, and the signal should return to baseline. If the signal remains high, it is likely due to compound precipitation.
Q4: What is the role of glycerol (B35011) in the assay?
A4: Glycerol is often included in the polymerization buffer as it enhances tubulin polymerization and can help prevent non-specific aggregation.[5] However, be aware that in some cases, the presence of glycerol can inhibit the binding of certain tubulin ligands.[2]
Q5: What are the differences between absorbance-based and fluorescence-based assays?
A5: Absorbance-based assays measure the turbidity caused by light scattering from microtubules. Fluorescence-based assays use a reporter dye (like DAPI) that shows increased fluorescence upon binding to microtubules.[7] Fluorescence assays are generally more sensitive, require less tubulin, and can have a better signal-to-noise ratio.[8]
Troubleshooting Guide
Inconsistent results in tubulin polymerization assays can be frustrating. This guide provides a systematic approach to identifying and resolving common problems.
Problem 1: No Polymerization in Control Wells
| Possible Cause | Recommended Solution | Citation |
| Inactive Tubulin | Use a fresh aliquot of high-quality, polymerization-competent tubulin. Avoid multiple freeze-thaw cycles. If aggregates are suspected, centrifuge the tubulin solution at high speed before use. | [4] |
| Degraded GTP | Prepare a fresh solution of GTP for each experiment. Store GTP stock solutions in small aliquots at -80°C. | [9] |
| Incorrect Temperature | Ensure the plate reader is pre-warmed to and maintained at 37°C. Transfer the reaction plate from ice to the pre-warmed reader to initiate polymerization. | [9] |
| Incorrect Buffer Composition | Verify the pH and concentrations of all buffer components (PIPES, MgCl2, EGTA). | [9] |
| Instrument Settings | Confirm the correct wavelength (typically 340 nm for absorbance) and kinetic read mode are selected. For fluorescence, check excitation and emission wavelengths. | [9] |
Problem 2: Weak Polymerization Signal in Control Wells
| Possible Cause | Recommended Solution | Citation |
| Suboptimal Tubulin Concentration | Increase the tubulin concentration. A typical starting concentration is 2-5 mg/mL. | [8] |
| Low GTP Concentration | Ensure the final GTP concentration is sufficient (typically 1 mM). | [5] |
| Suboptimal Pathlength (Absorbance) | For absorbance assays, ensure a sufficient reaction volume in the well. Using half-area plates can sometimes optimize the signal. | [9] |
| Insufficient Incubation Time | Extend the kinetic read time to ensure the reaction has reached its plateau. | [10] |
Problem 3: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution | Citation |
| Inaccurate Pipetting | Use calibrated pipettes and practice consistent, rapid pipetting, especially when adding the tubulin solution to initiate the reaction. A multichannel pipette is recommended. | [9] |
| Uneven Plate Temperature | Ensure the 96-well plate is uniformly heated. Pre-warm the plate in the instrument before adding reagents. | [9] |
| Presence of Tubulin Aggregates | Centrifuge the tubulin stock at high speed (e.g., ~140,000 x g for 10 minutes at 4°C) to remove aggregates before use. The presence of a lag phase in the control is an indicator of high-quality tubulin. | [5] |
| Condensation on the Plate | When transferring a cold plate to a warm reader, condensation can form. Allow the plate to warm slightly before placing it in the reader, or use a plate shaker if available. | [9] |
Problem 4: Atypical Polymerization Curve (e.g., no lag phase, biphasic curve)
| Possible Cause | Recommended Solution | Citation |
| Pre-existing Tubulin Aggregates | The absence of a lag phase often indicates the presence of "seeds" from pre-existing aggregates. Clarify the tubulin solution by ultracentrifugation before the assay. | [5] |
| Compound-Induced Aggregation | The test compound may be causing tubulin to aggregate non-specifically. Visually inspect the wells and perform the cold-depolymerization test described in the FAQs. | [5] |
| Fluorescent Dye-Induced Aggregation | Some fluorescent dyes can induce tubulin aggregation, especially at high concentrations. Titrate the dye concentration to find the lowest effective concentration. | [5] |
Quantitative Data Summary
The following tables summarize how key experimental parameters can influence the kinetics of tubulin polymerization.
Table 1: Effect of Tubulin Concentration on Polymerization
| Tubulin Concentration | Lag Time | Polymerization Rate (Vmax) | Plateau Height (Max OD) | Citation |
| Low | Longer | Slower | Lower | [11][12] |
| Optimal (e.g., 2-5 mg/mL) | Present | Optimal | Optimal | [8] |
| High | Shorter | Faster | Higher | [5][12] |
Table 2: Effect of Temperature on Polymerization
| Temperature | Lag Time | Polymerization Rate (Vmax) | Plateau Height (Max OD) | Citation |
| < 37°C | Longer | Slower | Lower | [2][6][13][14][15][16] |
| 37°C (Optimal) | Optimal | Optimal | Optimal | [9] |
| > 37°C | Shorter | May decrease due to protein denaturation | May decrease |
Table 3: Effect of GTP Concentration on Polymerization
| GTP Concentration | Lag Time | Polymerization Rate (Vmax) | Plateau Height (Max OD) | Citation |
| Limiting | Longer | Slower | Lower | [1][17][18][19][20] |
| Optimal (e.g., 1 mM) | Optimal | Optimal | Optimal | [5] |
| Excess | No significant change | No significant change | No significant change | [18] |
Experimental Protocols
Absorbance-Based Tubulin Polymerization Assay
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA
-
GTP solution (10 mM stock)
-
Glycerol (optional, for enhancing polymerization)
-
Test compounds and controls
-
96-well, half-area, UV-transparent plate
Procedure:
-
Preparation:
-
Prepare the complete polymerization buffer: G-PEM buffer supplemented with 1 mM GTP. If using glycerol, add to a final concentration of 5-10%. Keep on ice.[21]
-
Reconstitute tubulin to a stock concentration (e.g., 10 mg/mL) with ice-cold G-PEM buffer. Aliquot and store at -80°C. For the assay, dilute the tubulin stock to the desired final concentration (e.g., 3 mg/mL) in the complete polymerization buffer. Keep on ice.[21]
-
Prepare serial dilutions of your test compounds and controls in the complete polymerization buffer. Ensure the final solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed 2%.[3][9]
-
-
Assay Setup:
-
Pre-warm a spectrophotometer to 37°C.[21]
-
In a 96-well plate on ice, add 10 µL of your 10x test compound or control solution to the appropriate wells.
-
To initiate the reaction, use a multichannel pipette to add 90 µL of the cold tubulin solution to each well for a final volume of 100 µL. Avoid introducing bubbles.[9]
-
-
Measurement:
-
Immediately transfer the plate to the pre-warmed 37°C spectrophotometer.
-
Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[9]
-
-
Data Analysis:
-
Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to correct for background.
-
Plot the change in absorbance versus time.
-
Determine the lag time, the maximum rate of polymerization (Vmax), and the plateau absorbance for each condition.[10]
-
Fluorescence-Based Tubulin Polymerization Assay
Materials:
-
Same as the absorbance-based assay, with the addition of a fluorescent reporter (e.g., DAPI).
-
Black, opaque 96-well plate.
Procedure:
-
Preparation:
-
Follow the same preparation steps as the absorbance-based assay. When preparing the tubulin polymerization mix, add the fluorescent reporter to its optimal final concentration (e.g., 10 µM DAPI).[10]
-
-
Assay Setup:
-
The assay setup is identical to the absorbance-based assay, but a black, opaque 96-well plate is used to minimize background fluorescence.
-
-
Measurement:
-
Data Analysis:
-
Data analysis is analogous to the absorbance-based assay, using fluorescence intensity instead of absorbance.
-
Visualizations
Caption: A troubleshooting workflow for inconsistent tubulin polymerization assay results.
Caption: Key signaling pathways regulating microtubule dynamics.
Caption: A general experimental workflow for a tubulin polymerization assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. bosterbio.com [bosterbio.com]
- 3. The p38/MAPK pathway regulates microtubule polymerization through phosphorylation of MAP4 and Op18 in hypoxic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. From signaling pathways to microtubule dynamics: the key players - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Microtubule Dynamics Regulation | Cell Signaling Technology [awsprod-cellsignal.com]
- 8. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 9. Rho GTPases at the crossroad of signaling networks in mammals: impact of Rho-GTPases on microtubule organization and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]
- 11. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mcb.berkeley.edu [mcb.berkeley.edu]
- 13. Microtubule dynamics at low temperature: evidence that tubulin recycling limits assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microtubule dynamics at low temperature: evidence that tubulin recycling limits assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. molbiolcell.org [molbiolcell.org]
- 16. researchgate.net [researchgate.net]
- 17. Oscillations in microtubule polymerization: the rate of GTP regeneration on tubulin controls the period - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of GTP hydrolysis in microtubule treadmilling and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. rupress.org [rupress.org]
- 21. The PI3K-Akt pathway promotes microtubule stabilization in migrating fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
dealing with precipitation of Tubulin inhibitor 44 in culture media
Welcome to the technical support center for Tubulin inhibitor 44. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for effectively using this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound 26r) is a potent small molecule that inhibits tubulin polymerization.[1] By disrupting microtubule dynamics, it leads to cell cycle arrest in the G2/M phase, which ultimately induces apoptosis (programmed cell death) in rapidly dividing cells.[2][3][4] This mechanism makes it a subject of interest in cancer research.[1][5]
Q2: What is the primary solvent for dissolving this compound?
A2: Due to its hydrophobic nature, the recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[6][7] It is crucial to ensure the compound is fully dissolved in DMSO before further dilution into aqueous solutions like cell culture media.[8]
Q3: Why does this compound precipitate when added to my cell culture medium?
A3: Precipitation is a common issue with hydrophobic compounds like many tubulin inhibitors.[6][9] When a concentrated DMSO stock is diluted into the aqueous environment of cell culture media, the rapid solvent shift can cause the compound's solubility limit to be exceeded, leading to it "crashing out" of the solution.[6][10]
Q4: Can the components of my culture medium affect the precipitation of this compound?
A4: Yes, the composition of the culture medium and the presence of serum can influence the solubility of the inhibitor. Different media formulations have varying salt concentrations and pH, which can affect drug solubility.[6] Serum proteins, such as albumin, can bind to hydrophobic compounds and help keep them in solution.[6][10] Therefore, you might observe different precipitation behavior in serum-free versus serum-containing media.
Q5: What is the maximum recommended final concentration of DMSO in cell culture?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%.[7][8] It is best practice to keep it below 0.1% if possible and to always include a vehicle control (media with the same final DMSO concentration) in your experiments.[8][9]
Troubleshooting Guide: Precipitation of this compound
This guide addresses the common issue of compound precipitation in cell culture media.
| Problem | Possible Cause | Solution |
| Immediate precipitation upon adding DMSO stock to media. | The final concentration of the inhibitor exceeds its aqueous solubility limit.[10] | Decrease the final working concentration of the inhibitor. Perform a solubility test to determine the maximum soluble concentration in your specific media.[11] |
| Rapid solvent exchange from DMSO to the aqueous medium.[10] | Employ a stepwise or serial dilution method.[6][7][10] Instead of adding the concentrated stock directly, create an intermediate dilution in pre-warmed media first.[10] Add the stock solution dropwise while gently vortexing the media.[10] | |
| The solution is initially clear but becomes cloudy or shows precipitate over time in the incubator. | Temperature fluctuations between room temperature and 37°C can affect solubility.[11] | Always pre-warm the cell culture medium to 37°C before adding the inhibitor.[6][11] Minimize the time culture vessels are outside the stable incubator environment.[10] |
| The compound may be unstable or interacting with media components over time.[11] | Prepare fresh working solutions for each experiment.[6] | |
| Evaporation of media in long-term cultures can increase the inhibitor concentration.[10] | Ensure proper humidification of the incubator and consider using low-evaporation plates or sealing plates with gas-permeable membranes.[10] | |
| Inconsistent results or lower than expected potency in cell-based assays. | The effective concentration of the inhibitor is reduced due to precipitation.[7][9] | Visually inspect the media for any signs of precipitation before and during the experiment.[8] If precipitation is suspected, optimize the solubilization protocol. |
| Adsorption of the hydrophobic compound to plasticware.[7] | Consider using low-adhesion plasticware or pre-coating plates with a solution like bovine serum albumin (BSA).[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general workflow for solubilizing and preparing working solutions of this compound to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium (with or without serum, as required by the experiment)
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
Part A: Preparing a High-Concentration Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication or gentle warming in a 37°C water bath can be applied.[6][7]
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into small, single-use volumes in light-protected tubes to avoid repeated freeze-thaw cycles.[7]
-
Store the aliquots at -20°C or -80°C for long-term stability.[6][7]
Part B: Preparing the Final Working Solution (Stepwise Dilution Method)
-
Thaw a single-use aliquot of the concentrated DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock in pre-warmed medium or pure DMSO. For example, dilute the 10 mM stock 1:100 in DMSO to get a 100 µM solution.
-
Final Dilution: Gently vortex or swirl the pre-warmed medium while adding the intermediate or stock solution. For example, add 1 µL of a 100 µM intermediate stock to 999 µL of medium to achieve a 100 nM final concentration with 0.1% DMSO.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, troubleshooting may be required (see guide above).
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound.
Experimental Workflow
Caption: Troubleshooting workflow for precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Tubulin polymerization-IN-44 | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Immunofluorescence Data After Tubulin Inhibitor 44 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubulin inhibitor 44. The information is designed to help you interpret your immunofluorescence data and address common issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound, also identified as Compound 26r, is a compound that has demonstrated cytotoxic effects in various cancer cell lines, including NCI-H460, BxPC-3, and HT-29, with IC50 values in the nanomolar range.[1] Like other tubulin inhibitors, it interferes with the dynamics of microtubules, which are essential for critical cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[2][3][4] Disruption of microtubule function ultimately leads to cell cycle arrest and apoptosis.[3][5][6] Tubulin inhibitors are broadly classified into two categories: microtubule-stabilizing agents and microtubule-destabilizing agents.[3] The precise mechanism of this compound is not specified in the available information, so it is crucial to determine its effect empirically in your cell system.
Q2: What are the expected morphological changes in cells treated with a tubulin inhibitor as observed by immunofluorescence?
The observed phenotype will depend on whether this compound acts as a microtubule-stabilizing or -destabilizing agent.
-
If it is a microtubule-destabilizing agent (like colchicine (B1669291) or vinca (B1221190) alkaloids): You can expect to see a dose- and time-dependent decrease in the density and length of microtubule filaments.[7] At higher concentrations, the microtubule network may appear fragmented or completely depolymerized, leading to a diffuse cytoplasmic staining of tubulin subunits.[6]
-
If it is a microtubule-stabilizing agent (like paclitaxel): You will likely observe an increase in the polymer mass of microtubules, resulting in the formation of thick, bundled microtubule structures throughout the cytoplasm.[8][9] These stabilized microtubules are resistant to depolymerization.
In both cases, treated cells, particularly those undergoing mitosis, may exhibit aberrant mitotic spindles, leading to mitotic arrest.[5][8] This can manifest as cells with condensed chromosomes that are not properly aligned at the metaphase plate.
Q3: How can I quantify the effects of this compound on the microtubule network from my immunofluorescence images?
Quantitative analysis of your images is essential for objective interpretation. Here are some common parameters to measure using image analysis software like ImageJ/Fiji:
-
Microtubule Density: Measure the percentage of the cytoplasm occupied by microtubule filaments.
-
Microtubule Length: Trace and measure the length of individual microtubule filaments.
-
Fluorescence Intensity: Quantify the mean fluorescence intensity of the tubulin signal within the cell.
-
Texture Analysis: Employ parameters like Haralick contrast and homogeneity to quantify the organization of the microtubule network. An increase in contrast and a decrease in homogeneity can indicate microtubule disruption.[10]
It is crucial to capture images of control and treated cells under identical imaging conditions (e.g., exposure time, laser power) for accurate comparison.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | Low Protein Expression: The target protein may not be abundant in your cells. | Confirm protein expression using a method like western blotting. |
| Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too low. | Increase the antibody concentration and/or incubation time.[11][12] | |
| Antibody Incompatibility: The secondary antibody may not recognize the primary antibody. | Ensure the secondary antibody is raised against the host species of the primary antibody.[11] | |
| Photobleaching: The fluorophore may have been damaged by excessive light exposure. | Minimize light exposure and use an antifade mounting medium.[13] Image samples promptly after staining. | |
| High Background Staining | Antibody Concentration Too High: The primary or secondary antibody concentration is excessive. | Reduce the antibody concentration and/or incubation time.[11] |
| Insufficient Blocking: Non-specific antibody binding is occurring. | Increase the blocking incubation time or try a different blocking agent (e.g., normal serum from the secondary antibody host species).[11][12][13] | |
| Inadequate Washing: Unbound antibodies have not been sufficiently removed. | Increase the number and duration of washing steps.[12][13] | |
| Autofluorescence: The cells or fixative may be naturally fluorescent. | Use fresh fixation solutions.[13] Include an unstained control to assess autofluorescence levels. | |
| Non-specific Staining or Artifacts | Antibody Cross-reactivity: The primary antibody may be binding to other proteins. | Validate the antibody's specificity. Use isotype controls.[13] |
| Sample Preparation Issues: Air bubbles, crushed cells, or tissue folds can cause artifacts.[14][15][16] | Be careful during sample mounting to avoid bubbles and physical damage. | |
| Fixation Artifacts: The fixation method may alter the cellular structure. | Optimize the fixation protocol. Try different fixatives (e.g., methanol (B129727) vs. paraformaldehyde) or adjust fixation times.[16][17] | |
| Unexpected Microtubule Morphology | Drug Concentration is Too High or Too Low: The dose may be causing extreme effects or no observable effect. | Perform a dose-response experiment to determine the optimal concentration. |
| Incorrect Incubation Time: The treatment duration may be too short or too long. | Perform a time-course experiment to identify the optimal treatment time. | |
| Cell Line-Specific Effects: The response to the inhibitor can vary between cell types. | Be aware of the characteristics of your chosen cell line. |
Experimental Protocols
Immunofluorescence Staining of Microtubules
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
Materials:
-
Mammalian cells cultured on sterile glass coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS, only for paraformaldehyde fixation)
-
Blocking Buffer (1-5% BSA in PBST - PBS with 0.1% Tween-20)
-
Primary Antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-conjugated Secondary Antibody (e.g., goat anti-mouse Alexa Fluor 488)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Seeding and Treatment:
-
Fixation:
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for PFA fixation only):
-
Blocking:
-
Incubate the cells in Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to the recommended concentration.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.[7]
-
-
Washing:
-
Wash the coverslips three times with PBST for 5 minutes each.[7]
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer. Protect from light.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in a dark, humidified chamber.[7]
-
-
Washing:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
-
Counterstaining:
-
Incubate the coverslips with DAPI solution for 5 minutes at room temperature to stain the nuclei.[7]
-
Wash the coverslips twice with PBS.
-
-
Mounting:
-
Briefly rinse the coverslips in distilled water.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.[7]
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.
-
Capture images of control and treated cells under identical conditions and perform quantitative analysis.[7]
-
Quantitative Data Summary
The following table provides a template for summarizing your quantitative immunofluorescence data. It is crucial to generate dose-response curves for your specific cell line to determine the optimal experimental conditions.
| Treatment Group | Microtubule Density (% of Control) | Average Microtubule Length (µm) | Tubulin Fluorescence Intensity (Arbitrary Units) | Mitotic Index (%) |
| Vehicle Control (e.g., DMSO) | 100% | User-defined | User-defined | User-defined |
| This compound (Conc. 1) | ||||
| This compound (Conc. 2) | ||||
| This compound (Conc. 3) | ||||
| Positive Control (e.g., Nocodazole or Paclitaxel) |
Published Cytotoxicity Data for this compound:
| Cell Line | IC50 (nM) |
| NCI-H460 | 0.96 |
| BxPC-3 | 0.66 |
| HT-29 | 0.61 |
Data from Wang S, et al., 2024.[1]
Visualizations
Caption: Experimental workflow for immunofluorescence analysis of microtubule dynamics after treatment with this compound.
Caption: Generalized signaling pathway illustrating the mechanism of action for a tubulin inhibitor leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 4. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Paclitaxel - Wikipedia [en.wikipedia.org]
- 9. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 15. researchgate.net [researchgate.net]
- 16. ptglab.com [ptglab.com]
- 17. ibidi.com [ibidi.com]
- 18. benchchem.com [benchchem.com]
- 19. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
unexpected results in cell cycle analysis with Tubulin inhibitor 44
Welcome to the technical support center for Tubulin Inhibitor 44. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your cell cycle analysis experiments.
Frequently Asked Questions (FAQs)
FAQ 1: I'm not seeing the expected G2/M arrest after treatment with this compound. What should I do?
Answer: The expected outcome of treating proliferating cells with a potent tubulin inhibitor like this compound is an accumulation of cells in the G2/M phase of the cell cycle.[1][2][3] If you are not observing this, it could be due to several factors, ranging from experimental setup to specific cellular responses.
Troubleshooting Steps:
-
Verify Compound Activity: Ensure that the this compound used is active and has been stored correctly.
-
Optimize Concentration and Treatment Time: The effect of tubulin inhibitors is often dose- and time-dependent.[2] Perform a dose-response and time-course experiment to identify the optimal conditions for inducing G2/M arrest in your specific cell line.
-
Check Cell Health and Proliferation Rate: The cell cycle analysis is most effective on an asynchronously dividing cell population in the logarithmic growth phase.[4] Ensure your cells are healthy and not overly confluent, which can cause contact inhibition and alter cell cycle profiles.[5]
-
Review Flow Cytometry Protocol: Issues with cell preparation, fixation, staining, or data acquisition can lead to poor quality data. Refer to the detailed protocol below and general flow cytometry troubleshooting guides.[6] Key parameters to check are cell concentration, flow rate, and compensation settings.[4]
-
Confirm with Protein Markers: Use Western blotting to check for the upregulation of key G2/M phase proteins like Cyclin B1 and phosphorylated CDK1, which are expected to accumulate following mitotic arrest.[2][7]
FAQ 2: After treatment, I see a significant population of cells with a DNA content greater than 4N. Is this expected?
Answer: While a G2/M block is the primary expected outcome, the appearance of a polyploid population (>4N DNA content) is a known phenomenon associated with tubulin inhibitors.[8] This often results from a process called "mitotic slippage" or "mitotic catastrophe".[9] Instead of undergoing apoptosis following a prolonged mitotic arrest, some cells may exit mitosis without proper chromosome segregation and cytokinesis. This leads to the formation of single cells with multiple nuclei or a single large nucleus, containing a multiple of the diploid DNA content.[9]
Possible Explanations:
-
Mitotic Slippage: The spindle assembly checkpoint is not maintained indefinitely. Cells might "slip" out of mitosis and re-enter a G1-like state without dividing, resulting in a 4N or >4N DNA content.
-
Endoreduplication: Cells may undergo successive rounds of DNA replication without an intervening mitosis.
-
Cellular Resistance: The observed polyploidy could be a survival mechanism for some cancer cells, although it often precedes cell death.
Experimental Confirmation:
-
Microscopy: Use fluorescence microscopy to visualize the morphology of the treated cells. Stain DNA with DAPI (blue) and tubulin with an anti-tubulin antibody (green) to look for multinucleated cells or cells with abnormal nuclear morphology.
-
Time-Course Analysis: A detailed time-course experiment can reveal the dynamics of the process, potentially showing an initial G2/M arrest followed by the emergence of the >4N population.
FAQ 3: I'm observing significant cell death/apoptosis but no distinct G2/M peak. Why is this happening?
Answer: This can be an interesting and valid biological result. While tubulin inhibitors classically induce G2/M arrest prior to apoptosis, the kinetics of these events can vary.
Possible Scenarios:
-
Rapid Apoptosis: In some highly sensitive cell lines or at high concentrations of the inhibitor, apoptosis might be induced so rapidly that a clear G2/M arrest is not observable by the time you harvest the cells. The apoptotic cells (sub-G1 peak) might be coming from all phases of the cell cycle.
-
Mitotic Catastrophe: The cells may be arresting in mitosis, but instead of a stable arrest, they undergo mitotic catastrophe, leading directly to apoptosis.[9] This can result in a prominent sub-G1 peak without a large, stable G2/M population.
-
Alternative Cell Death Pathways: While less common for this class of compounds, this compound might be inducing cell death through mechanisms partially independent of a full mitotic block in certain contexts.
Troubleshooting and Confirmation:
-
Time-Course Experiment: An earlier time point (e.g., 12, 16 hours) might capture the G2/M arrest before the cells undergo widespread apoptosis.
-
Lower Inhibitor Concentration: Using a lower concentration of this compound may result in a more defined G2/M block with less concurrent apoptosis.
-
Apoptosis Assays: Confirm that the sub-G1 population corresponds to apoptotic cells using an alternative method, such as Annexin V/PI staining.
Data Presentation
The following tables summarize hypothetical data for the scenarios described above.
Table 1: Expected G2/M Arrest
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |
| Vehicle (DMSO) | 65.2 | 15.5 | 19.3 | 1.1 |
| This compound (10 nM) | 10.1 | 5.7 | 81.5 | 2.7 |
Table 2: Unexpected Result - Polyploidy
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | >4N Phase (%) | Sub-G1 (%) |
| Vehicle (DMSO) | 64.8 | 16.1 | 19.1 | 0.0 | 1.2 |
| This compound (10 nM) | 12.3 | 6.8 | 35.5 | 40.1 | 5.3 |
Table 3: Unexpected Result - Rapid Apoptosis
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |
| Vehicle (DMSO) | 65.5 | 15.3 | 19.2 | 1.0 |
| This compound (50 nM) | 30.1 | 10.2 | 25.7 | 34.0 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is designed to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes with cell strainer caps
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates, ensuring they are in the logarithmic growth phase (approx. 70-80% confluent) at the time of harvest. b. Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for the intended duration (e.g., 24 hours).
-
Cell Harvesting: a. Collect both adherent and floating cells to include the apoptotic population. b. For adherent cells, wash with PBS and detach using trypsin. Neutralize trypsin with media containing FBS. c. Combine all cells from a single well and centrifuge at 300 x g for 5 minutes.
-
Fixation: a. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. b. Add the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. c. Fix cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.
-
Staining: a. Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. b. Wash the cell pellet once with PBS. c. Resuspend the cell pellet in 500 µL of PI staining solution. d. Incubate in the dark at room temperature for 30 minutes.[7]
-
Flow Cytometry Acquisition: a. Filter the cell suspension through a nylon mesh into a flow cytometry tube to remove aggregates.[10] b. Analyze the samples on a flow cytometer, ensuring a low flow rate to improve resolution.[4] c. Collect data for at least 10,000 events per sample.
-
Data Analysis: a. Use appropriate software (e.g., FlowJo, FCS Express) to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 2: Western Blotting for Cell Cycle Markers
This protocol is used to detect the levels of key proteins that regulate the G2/M transition, such as Cyclin B1.
Materials:
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-CDK1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: a. Treat and harvest cells as described in the cell cycle protocol. b. Lyse cell pellets in RIPA buffer containing protease and phosphatase inhibitors. c. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate proteins by SDS-PAGE. c. Transfer proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature in blocking buffer. b. Incubate the membrane with the primary antibody (e.g., anti-Cyclin B1, diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
-
Detection: a. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. b. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
Visualizations
Caption: Signaling pathway of G2/M arrest induced by this compound.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 6. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of tubulin polymerization in megakaryocyte cell lines leads to polyploidization which affects the metabolism of actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Efficacy of Tubulin Inhibitor 44: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tubulin inhibitor 44 (also known as Compound 26r) with other established tubulin-targeting agents. The following sections present a comprehensive analysis supported by available experimental data to inform future research and therapeutic strategies.
This compound has emerged as a potent anti-cancer agent that disrupts microtubule dynamics, a critical process for cell division. This guide evaluates its efficacy by comparing its performance against well-characterized tubulin inhibitors: Combretastatin A-4, a colchicine-site binding agent; Vincristine, a vinca-alkaloid site binding agent; and Paclitaxel (B517696), a taxane-site binding agent.
Quantitative Performance Comparison
The inhibitory activity of these compounds is typically assessed by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize the available data for this compound and its comparators. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.
Table 1: Cytotoxicity of this compound (Compound 26r)
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.96[1] |
| BxPC-3 | Pancreatic Cancer | 0.66[1] |
| HT-29 | Colorectal Cancer | 0.61[1] |
Table 2: Comparative Cytotoxicity (IC50) of Tubulin Inhibitors in Selected Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | NCI-H460 | Non-Small Cell Lung Cancer | 0.96 | [1] |
| Combretastatin A-4 | NCI-H460 | Non-Small Cell Lung Cancer | 7.3 | [2] |
| Paclitaxel | NCI-H460 | Non-Small Cell Lung Cancer | ~23,000 (24h exposure) | [3] |
| Vincristine | A549 | Non-Small Cell Lung Cancer | 40 | [4] |
| This compound | BxPC-3 | Pancreatic Cancer | 0.66 | [1] |
| Combretastatin A-4 | BxPC-3 | Pancreatic Cancer | >55,000 | [2] |
| Paclitaxel | Pancreatic Cancer Lines | Pancreatic Cancer | 2.5 - 7.5 (24h exposure) | [5][6] |
| Vincristine | BxPC-3 | Pancreatic Cancer | Data not readily available | |
| This compound | HT-29 | Colorectal Cancer | 0.61 | [1] |
| Combretastatin A-4 | HT-29 | Colorectal Cancer | >165,000 | [2] |
| Paclitaxel | HT-29 | Colorectal Cancer | Data not readily available | |
| Vincristine | HT-29 | Colorectal Cancer | Data not readily available |
Note: IC50 values can vary significantly based on the assay method, exposure time, and specific laboratory conditions. The data presented is for comparative purposes and should be interpreted with caution.
Mechanism of Action and Cellular Effects
Tubulin inhibitors are broadly classified based on their binding site on the tubulin dimer and their effect on microtubule dynamics.
-
This compound and Combretastatin A-4 (Colchicine-Site Binders): These inhibitors bind to the colchicine (B1669291) site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This leads to the destabilization and disassembly of the microtubule network, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis.
-
Vincristine (Vinca-Alkaloid Site Binder): Vincristine binds to a distinct site on β-tubulin, also leading to the inhibition of tubulin polymerization and microtubule destabilization. The downstream effects are similar to colchicine-site binders, resulting in mitotic arrest and apoptosis.
-
Paclitaxel (Taxane-Site Binder): In contrast to the other inhibitors, paclitaxel binds to the inside of the microtubule, stabilizing it and preventing its depolymerization. This abnormal stabilization also disrupts the dynamic nature of microtubules required for proper mitotic spindle function, leading to G2/M arrest and apoptosis.
The disruption of microtubule dynamics by these inhibitors activates the spindle assembly checkpoint, which halts the cell cycle to prevent chromosomal missegregation. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of tubulin inhibitors.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the tubulin inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the inhibitor concentration.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare serial dilutions of the test compound.
-
Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing the test compound or a control (vehicle, known inhibitor, or known stabilizer).
-
Initiation of Polymerization: Initiate polymerization by adding GTP and incubating the plate at 37°C.
-
Data Acquisition: Measure the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates microtubule formation.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The IC50 for inhibition of polymerization is determined by comparing the rates of polymerization at different inhibitor concentrations to the control.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the tubulin inhibitor at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluoresces when bound to DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: The resulting data is plotted as a histogram of cell count versus fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the tubulin inhibitor for a designated period.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The results are displayed in a quadrant plot, where:
-
Lower-left quadrant (Annexin V-/PI-): Live cells
-
Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V-/PI+): Necrotic cells
-
Conclusion
This compound demonstrates potent cytotoxic activity against various cancer cell lines, with IC50 values in the nanomolar range. Its mechanism of action, as a colchicine-site binding agent, leads to the destabilization of microtubules, cell cycle arrest at the G2/M phase, and subsequent apoptosis. The comparative data, while not from head-to-head studies, suggests that this compound has a higher potency in the tested cell lines compared to some established tubulin inhibitors. Further direct comparative studies under standardized conditions are warranted to fully elucidate its therapeutic potential relative to existing agents. The provided experimental protocols offer a framework for conducting such validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vincristine IC50 Values in Cancer Cells | PDF [scribd.com]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tubulin Inhibitors: Tubulin Inhibitor 44 versus Combretastatin A4
In the landscape of cancer therapeutics, agents that target microtubules remain a critical area of research. These drugs disrupt microtubule dynamics, a process essential for cell division, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This guide provides a detailed comparison of two such agents: Tubulin inhibitor 44, a novel and potent compound, and Combretastatin A4, a well-established natural product and vascular disrupting agent. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Mechanism of Action
Both this compound and Combretastatin A4 exert their anticancer effects by interfering with tubulin, the protein subunit of microtubules. However, they belong to different chemical classes and may interact with tubulin in distinct ways.
This compound , also identified as compound 26r, is a potent inhibitor of tubulin.[1] It is a derivative of plinabulin, a synthetic analog of the natural compound halichondrin B.[1] Plinabulin and its derivatives are known to bind to the colchicine-binding site on β-tubulin, leading to the destabilization of microtubules and subsequent cell cycle arrest and apoptosis.
Combretastatin A4 is a natural stilbenoid isolated from the African bush willow, Combretum caffrum.[2] It is a potent inhibitor of tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin.[3][4] This binding prevents the assembly of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network.[3][4] A key feature of Combretastatin A4 is its function as a vascular disrupting agent (VDA). It selectively targets the tumor vasculature, causing a rapid collapse of blood vessels within the tumor, which leads to extensive necrosis of the tumor core.[5] Due to its poor water solubility, a water-soluble prodrug, Combretastatin A4 phosphate (B84403) (CA4P or fosbretabulin), has been developed for clinical use.[6]
Quantitative Comparison of In Vitro Efficacy
While no direct head-to-head comparative studies have been published, the following tables summarize the cytotoxic activity of this compound and Combretastatin A4 from various independent studies. It is crucial to note that IC50 values can vary significantly based on the cell line, exposure time, and specific assay conditions.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-H460 | Lung Cancer | 0.96 | [1] |
| BxPC-3 | Pancreatic Cancer | 0.66 | [1] |
| HT-29 | Colon Cancer | 0.61 | [1][7] |
Table 2: Cytotoxicity of Combretastatin A4
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| HeLa | Cervical Cancer | 123 | 24 hours | [8] |
| HeLa | Cervical Cancer | 0.011 (median) | 48 hours | [9] |
| JAR | Choriocarcinoma | > 100 | 24 hours | [2][10] |
| HTR-8/SVneo | Normal Trophoblast | > 200 | 24 hours | [2][10] |
| PBMCs | Normal Blood Cells | > 200 | 24 hours | [2][10] |
From the available data, this compound demonstrates exceptionally high potency, with IC50 values in the sub-nanomolar range against several cancer cell lines.[1][7] Combretastatin A4 also shows potent activity, particularly with longer exposure times, and exhibits selectivity for cancer cells over normal cells.[2][8][9][10]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of tubulin inhibitors.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the tubulin inhibitor (e.g., from 1 nM to 200 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24 or 48 hours).[8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Reaction Setup: In a 96-well plate, combine a tubulin polymerization buffer, GTP (to initiate polymerization), and purified tubulin protein.
-
Compound Addition: Add the test compound at various concentrations or a control compound (e.g., paclitaxel (B517696) as a polymerization promoter, colchicine as a polymerization inhibitor).[11]
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm over time.[11] The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot absorbance versus time to visualize the polymerization kinetics. Inhibitors like Combretastatin A4 will show a reduced rate and extent of polymerization compared to the control.
Conclusion
Both this compound and Combretastatin A4 are highly effective tubulin-targeting agents with significant potential in cancer therapy. This compound stands out for its exceptional potency in the sub-nanomolar range against the tested cancer cell lines. Combretastatin A4, while also potent, is particularly notable for its dual mechanism of action, combining direct cytotoxicity with potent vascular disrupting effects. The choice between these compounds for further research and development would likely depend on the specific cancer type being targeted, the desired therapeutic window, and the potential for combination therapies. The lack of direct comparative studies underscores the need for future research to perform side-by-side evaluations to definitively determine the superior agent in various preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neuroquantology.com [neuroquantology.com]
- 4. COMBRETASTATINS: POTENTIAL TUBULIN INHIBITORS | Neuroquantology [neuroquantology.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Prospective study of cytotoxic and genotoxic effects of Combretastatin A4 | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]
- 9. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Tubulin Inhibitor Cross-Resistance: A Comparative Analysis Featuring Tubulin Inhibitor 44
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to tubulin-targeting agents is a significant hurdle in cancer chemotherapy. Understanding the cross-resistance profiles of novel tubulin inhibitors is paramount for the strategic development of next-generation cancer therapeutics. This guide provides a comparative analysis of the cross-resistance potential of Tubulin inhibitor 44, a derivative of the colchicine-binding site inhibitor plinabulin (B1683793), with other established tubulin inhibitors such as taxanes and vinca (B1221190) alkaloids.
Introduction to this compound and Resistance Mechanisms
This compound, also known as compound 26r, is a novel derivative of plinabulin (NPI-2358), a promising anti-cancer agent that targets the colchicine-binding site of β-tubulin.[1] Unlike taxanes (e.g., paclitaxel) which stabilize microtubules, and vinca alkaloids (e.g., vincristine) which inhibit tubulin polymerization at a distinct site, colchicine-site inhibitors prevent the assembly of microtubules.[2]
The primary mechanisms of resistance to tubulin inhibitors include:
-
Overexpression of Efflux Pumps: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump drugs out of the cancer cell, reducing their intracellular concentration and efficacy. This is a common resistance mechanism for taxanes and vinca alkaloids.
-
Alterations in Tubulin Isotypes: The overexpression of certain β-tubulin isotypes, particularly βIII-tubulin, can confer resistance to taxanes and vinca alkaloids by altering microtubule dynamics.
-
Tubulin Mutations: Mutations in the genes encoding α- or β-tubulin can alter the drug-binding site, thereby reducing the inhibitor's affinity and effectiveness.
Agents that bind to the colchicine (B1669291) site are often not substrates for P-gp and may retain their activity in cells that have developed resistance to other tubulin inhibitors via this mechanism.
Comparative Efficacy in Drug-Resistant Cancer Cell Lines
While direct in-vitro cross-resistance data for this compound is not yet publicly available, studies on other novel colchicine-binding site inhibitors provide compelling evidence for their ability to overcome resistance to taxanes.
As a case study, the novel colchicine-binding site inhibitor CH-2-77 has been evaluated in paclitaxel-sensitive and paclitaxel-resistant triple-negative breast cancer cell lines. The 50% inhibitory concentration (IC50) values from this study are presented in the table below.
| Cell Line | Compound | IC50 (nM)[3] | Resistance Fold |
| MDA-MB-231 (Parental) | CH-2-77 | 2.5 | - |
| Colchicine | 10.0 | - | |
| Paclitaxel (B517696) | 5.0 | - | |
| MDA-MB-231/TxR (Paclitaxel-Resistant) | CH-2-77 | 2.5 | 1 |
| Colchicine | >100 | >10 | |
| Paclitaxel | >1000 | >200 | |
| MDA-MB-468 (Parental) | CH-2-77 | 2.5 | - |
| Colchicine | 10.0 | - | |
| Paclitaxel | 5.0 | - | |
| MDA-MB-468/TxR (Paclitaxel-Resistant) | CH-2-77 | 2.5 | 1 |
| Colchicine | >100 | >10 | |
| Paclitaxel | >1000 | >200 |
Data presented is a representative example from a study on a similar class of compounds and not specific to this compound.
These data illustrate that while the paclitaxel-resistant cell lines show significant resistance to both paclitaxel and the parent colchicine compound, the novel colchicine-binding site inhibitor CH-2-77 retains its potent cytotoxic activity. This suggests that inhibitors targeting the colchicine site, such as this compound, have the potential to be effective in tumors that have acquired resistance to taxanes.
Experimental Protocols
Establishment of Drug-Resistant Cancer Cell Lines
A common method for developing drug-resistant cancer cell lines in vitro is through continuous exposure to escalating concentrations of the selective drug.
-
Initial Exposure: Culture the parental cancer cell line in its recommended medium. Introduce the selective agent (e.g., paclitaxel) at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the drug concentration in a stepwise manner. This process is repeated until the cells can tolerate a significantly higher concentration of the drug (e.g., 10-fold to 100-fold the initial IC50).
-
Verification of Resistance: The resistance of the newly established cell line should be confirmed by performing a cytotoxicity assay and comparing the IC50 value to that of the parental cell line. The resistant phenotype should be stable in the absence of the selective agent for a number of passages.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, paclitaxel, vincristine) in fresh cell culture medium. Remove the overnight medium from the cells and add the medium containing the various concentrations of the test compounds. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.
Visualizing Mechanisms and Workflows
References
- 1. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 2. NPI-2358 is a tubulin-depolymerizing agent: in-vitro evidence for activity as a tumor vascular-disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptomic signature reveals sensitivity to tubulin inhibitors in colon cancer | bioRxiv [biorxiv.org]
head-to-head comparison of Tubulin inhibitor 44 and plinabulin
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug development, tubulin inhibitors remain a cornerstone of chemotherapy. This guide provides a detailed, data-driven comparison of plinabulin (B1683793), a tubulin inhibitor with a unique immunological component to its mechanism of action, and Tubulin Inhibitor 44, a novel derivative of plinabulin. This document is intended to serve as a resource for researchers and drug development professionals, offering a clear comparison of their chemical properties, mechanisms of action, and available preclinical data.
Chemical Properties and Structure
A fundamental aspect of understanding the activity of these inhibitors lies in their chemical structures. Both molecules are derivatives of the diketopiperazine scaffold.
| Feature | This compound (Compound 26r) | Plinabulin |
| Chemical Formula | C₂₄H₂₄N₄O₂ | C₁₉H₂₀N₄O₂[1] |
| Molecular Weight | 400.47 g/mol | 336.39 g/mol [1] |
| CAS Number | 3025180-36-0[2] | 704291-81-0 |
| Chemical Structure | Data not publicly available in a format that can be displayed. Described as a plinabulin derivative with modifications at the C-ring.[3] |
Mechanism of Action
Both compounds target tubulin, a key protein in microtubule formation and dynamics. However, their detailed mechanisms and downstream effects may differ.
Plinabulin functions as a selective immunomodulating microtubule-binding agent (SIMBA)[4]. It binds to the colchicine-binding site of β-tubulin, leading to the disruption of microtubule dynamics[5][6]. This disruption has a dual effect:
-
Direct Anti-cancer Effects: By inhibiting tubulin polymerization, plinabulin induces cell cycle arrest at the G2/M phase and apoptosis in cancer cells[5][7]. It also acts as a vascular disrupting agent (VDA), targeting the tumor vasculature[8][9].
-
Immune-enhancing Effects: Plinabulin triggers the release of the guanine (B1146940) nucleotide exchange factor H1 (GEF-H1) from microtubules[10]. The activation of GEF-H1 leads to the maturation of dendritic cells, which in turn activates tumor antigen-specific T-cells, mounting an immune response against the cancer[11].
This compound (Compound 26r) is described as a tubulin inhibitor[2]. As a derivative of plinabulin, it is presumed to share a similar primary mechanism of inhibiting tubulin polymerization by binding to the colchicine (B1669291) site. However, specific details regarding its effects on downstream signaling pathways, such as GEF-H1 activation, have not been publicly reported.
Preclinical Data: A Head-to-Head Look
The following tables summarize the available quantitative data for both inhibitors. A significant data gap exists for this compound, for which only in vitro cytotoxicity data has been published.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | This compound (IC₅₀, nM)[2][3] | Plinabulin (IC₅₀, nM) |
| NCI-H460 | Lung Cancer | 0.96 | ~10-20 |
| BxPC-3 | Pancreatic Cancer | 0.66 | Data not available |
| HT-29 | Colon Cancer | 0.61 | 9.8[7] |
Note: The IC₅₀ values for plinabulin can vary depending on the specific assay conditions and cell line. The value for NCI-H460 is an approximation from various sources.
Tubulin Polymerization Inhibition
This assay directly measures the ability of a compound to inhibit the formation of microtubules from tubulin subunits.
| Compound | IC₅₀ (µM) |
| This compound | Data not available |
| Plinabulin | 2.4 |
Cell Cycle Analysis
This analysis determines the effect of the compound on the progression of cells through the different phases of the cell cycle.
| Compound | Effect |
| This compound | Data not available |
| Plinabulin | G2/M phase arrest |
In Vivo Efficacy
Xenograft models are used to assess the anti-tumor activity of a compound in a living organism.
| Compound | Animal Model | Outcome |
| This compound | Data not available | Data not available |
| Plinabulin | Various xenograft models | Tumor growth inhibition |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the tubulin inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay measures the light scattering caused by the formation of microtubules.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin protein, GTP, and a polymerization buffer on ice.
-
Inhibitor Addition: Add the tubulin inhibitor at various concentrations or a vehicle control to the reaction mixture.
-
Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 37°C microplate reader to initiate polymerization.
-
Data Acquisition: Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a set duration (e.g., 60 minutes).
-
Data Analysis: Plot the change in absorbance over time to generate polymerization curves. Calculate the rate and extent of polymerization and determine the IC₅₀ of the inhibitor.
Summary and Future Directions
This guide provides a comparative overview of this compound and plinabulin based on currently available data.
Plinabulin is a well-characterized compound with a novel dual mechanism of action that combines direct cytotoxicity with immune system activation[4][6]. Its development has progressed to late-stage clinical trials for non-small cell lung cancer and chemotherapy-induced neutropenia[3].
This compound (Compound 26r) has demonstrated potent in vitro cytotoxicity against several cancer cell lines, with IC₅₀ values in the sub-nanomolar range, suggesting it is a highly potent derivative of plinabulin[2][3].
Key Data Gaps and Future Research: A significant limitation in this comparison is the lack of published data for this compound beyond initial cytotoxicity screening. To fully understand its potential and enable a comprehensive comparison with plinabulin, further studies are required to:
-
Characterize its inhibitory effect on tubulin polymerization.
-
Investigate its impact on cell cycle progression and apoptosis.
-
Determine its effect on downstream signaling pathways, particularly GEF-H1 activation.
-
Evaluate its in vivo efficacy and safety profile in preclinical animal models.
Such studies will be critical in determining whether this compound offers an improved therapeutic profile over its parent compound, plinabulin.
References
- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Design, synthesis and anti-tumor evaluation of plinabulin derivatives as potential agents targeting β-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. benchchem.com [benchchem.com]
- 10. BeyondSpring R&D Day Highlights New Plinabulin Development Strategy for Cancer and Updates for SEED Therapeutics | BeyondSpring [beyondspringpharma.com]
- 11. medchemexpress.com [medchemexpress.com]
in vivo efficacy of Tubulin inhibitor 44 compared to standard chemotherapy
A Comparative Guide to the In Vivo Efficacy of Novel Tubulin Inhibitors Versus Standard Chemotherapy
In the landscape of oncology drug development, tubulin inhibitors remain a cornerstone of cancer therapy. Their mechanism of disrupting microtubule dynamics is highly effective against rapidly proliferating cancer cells. However, challenges such as drug resistance and toxicity have spurred the development of a new generation of tubulin inhibitors. This guide provides a comparative analysis of the in vivo efficacy of emerging tubulin inhibitors against established standard-of-care chemotherapy in various cancer models.
Mechanism of Action: A Shared Pathway
Tubulin inhibitors, both novel and standard, exert their cytotoxic effects by interfering with the polymerization and depolymerization of microtubules, which are crucial for mitotic spindle formation during cell division. This disruption leads to a G2/M phase cell cycle arrest, ultimately triggering apoptosis. While the general mechanism is conserved, novel inhibitors may offer advantages such as activity against resistant cell lines or improved safety profiles.
Caption: General signaling pathway of tubulin inhibitor-induced apoptosis.
Preclinical Evaluation Workflow
The in vivo assessment of novel tubulin inhibitors typically follows a standardized preclinical workflow to determine efficacy and safety before consideration for clinical trials.
Caption: Workflow for in vivo xenograft studies.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of several novel tubulin inhibitors compared to standard chemotherapy in specific cancer xenograft models.
Table 1: Colorectal Adenocarcinoma (HT-29 Xenograft Model)
| Compound | Dose and Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| OAT-449 | 2.5 mg/mL, IP, 5 consecutive days, 2-day intervals | Significantly inhibited tumor growth (p < 0.0001) | [1] |
| CPT-11 (Irinotecan) | 40 mg/kg, IP, q3d | Standard of care comparator | [1] |
Table 2: Neuroepithelioma (SK-N-MC Xenograft Model)
| Compound | Dose and Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| OAT-449 | 2.5 mg/mL, IV, every 5 days | Significantly inhibited tumor growth (p < 0.0001) | [1] |
| Vincristine | 1 mg/kg, IV, every 7 days | Standard of care comparator | [1] |
Table 3: Human Lung Cancer (Xenograft Model)
| Compound | Dose and Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| IMB5046 | Well-tolerated dose | 83% TGI | [2] |
| Standard Chemotherapy | Not specified in the study | Not applicable |
Table 4: Breast Cancer (4T1 Xenograft Model)
| Compound | Dose and Schedule | Tumor Weight Growth Inhibition | Reference |
| Tubulin Inhibitor (Li, N. et al.) | 5 mg/kg, IV, every other day for 12 days | 49.2% | [3] |
| 10 mg/kg, IV, every other day for 12 days | 58.1% | [3] | |
| 20 mg/kg, IV, every other day for 12 days | 84.0% | [3] | |
| Doxorubicin (B1662922) | 10 mg/kg, IV, 4 times at a 3-day interval | Retarded tumor growth | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical data.
HT-29 Colorectal Adenocarcinoma Xenograft Model (OAT-449 Study)
-
Animal Model: BALB/c nude mice.
-
Cell Implantation: HT-29 cells were implanted subcutaneously.
-
Treatment:
-
Efficacy Evaluation: Tumor volume was measured every 3 days during drug administration.[1]
SK-N-MC Neuroepithelioma Xenograft Model (OAT-449 Study)
-
Animal Model: BALB/c nude mice.
-
Cell Implantation: SK-N-MC cells were implanted subcutaneously.
-
Treatment:
-
Efficacy Evaluation: Tumor size was measured every 3 days.[1]
Human Lung Cancer Xenograft Model (IMB5046 Study)
-
Animal Model: Mouse xenograft model.
-
Cell Implantation: Human lung tumor cells were implanted.
-
Treatment: IMB5046 was administered at a well-tolerated dose.
-
Efficacy Evaluation: Tumor growth was monitored, and an 83% inhibition was observed.[2]
4T1 Breast Cancer Xenograft Model (Li, N. et al. Study)
-
Animal Model: 4T1 xenograft mouse model.
-
Cell Implantation: 4T1 cells were implanted.
-
Treatment: The tubulin inhibitor was administered via tail intravenous injection every other day at doses of 5, 10, or 20 mg/kg.[3]
-
Efficacy Evaluation: Tumor weight growth inhibition was measured after 12 days of treatment.[3]
4T1 Breast Cancer Xenograft Model (Doxorubicin Study)
-
Animal Model: BALB/c mice.
-
Cell Implantation: 4T1 murine mammary carcinoma cells were orthotopically implanted.
-
Treatment: When tumor volume reached 50-100 mm³, mice were treated 4 times at a 3-day interval with doxorubicin at a dose of 10 mg/kg.[4]
-
Efficacy Evaluation: Tumor size, body weight change, and survival rate were monitored.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 4. Prevention of metastasis in a 4T1 murine breast cancer model by doxorubicin carried by folate conjugated pH sensitive polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-Angiogenic Effects of Tubulin Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the anti-angiogenic properties of various classes of tubulin inhibitors, supported by experimental data and detailed methodologies.
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth, invasion, and metastasis. Consequently, targeting angiogenesis has become a cornerstone of modern cancer therapy. Tubulin inhibitors, a class of microtubule-targeting agents, have demonstrated significant anti-cancer effects, not only through their well-known mitotic arrest capabilities but also by potently inhibiting angiogenesis. This guide provides a comparative analysis of the anti-angiogenic effects of different classes of tubulin inhibitors, including Combretastatins, Vinca (B1221190) alkaloids, Taxanes, Epothilones, and Colchicine.
Quantitative Comparison of Anti-Angiogenic Activity
The following tables summarize the quantitative data on the anti-angiogenic effects of various tubulin inhibitors from key in vitro and in vivo studies. These tables are designed to provide a clear and concise comparison of their potency in inhibiting critical steps of the angiogenic process.
Table 1: In Vitro Anti-Angiogenic Activity of Tubulin Inhibitors
| Class | Compound | Assay | Cell Type | Endpoint | Effective Concentration / IC₅₀ | Citation(s) |
| Combretastatins | Combretastatin A4-Phosphate (CA4P) | Endothelial Cell Proliferation | HUVEC | Inhibition of FGF-2 or VEGF-A stimulated proliferation | 5-10 nM | [1] |
| Endothelial Cell Migration | Endothelial Cells | Inhibition of migration | Significant inhibition after 2 hours | [2] | ||
| Tube Formation | HUVEC | Inhibition of tube formation | Half-maximal response at sub-ng concentrations | [2] | ||
| Vinca Alkaloids | Vinflunine | Endothelial Cell Migration | Endothelial Cells | Inhibition of migration | Not specified | [3] |
| Tube Formation | Endothelial Cells | Disruption of capillary-like structures | Not specified | [3] | ||
| Taxanes | Paclitaxel | Endothelial Cell Proliferation | HUVEC | IC₅₀ | 0.1 pM | [4] |
| Endothelial Cell Migration | TR-BME | IC₅₀ | 0.0535 ± 0.0134 nM | |||
| Tube Formation | HUVEC | Inhibition of tube formation | 0.1-5 nmol/L | [4] | ||
| Docetaxel | Endothelial Cell Proliferation | HUVEC | IC₅₀ | 10-fold lower than paclitaxel | ||
| Endothelial Cell Migration | TR-BME | IC₅₀ | 0.0085 ± 0.0014 nM | |||
| Tube Formation | HUVEC | Inhibition of tube formation | 0.5, 0.75, and 1 nM | |||
| Epothilones | Epothilone B | Endothelial Cell Migration | HUVEC | Inhibition of migration | Subtoxic concentrations | |
| Tube Formation | HUVEC | Inhibition of tube formation | Subtoxic concentrations | |||
| Colchicine | Colchicine | Endothelial Cell Migration | Endothelial Cells | Inhibition of migration | Not specified | [5] |
| Tube Formation | Endothelial Cells | Inhibition of tube formation | Not specified | [5] |
HUVEC: Human Umbilical Vein Endothelial Cells; TR-BME: Rat bone marrow-derived endothelial-like cells; FGF-2: Fibroblast Growth Factor 2; VEGF-A: Vascular Endothelial Growth Factor A; IC₅₀: Half maximal inhibitory concentration.
Signaling Pathways in Anti-Angiogenesis by Tubulin Inhibitors
The anti-angiogenic effects of tubulin inhibitors are mediated through various signaling pathways that disrupt endothelial cell function. The following diagrams illustrate the key pathways affected by each class of inhibitor.
Caption: Signaling pathway of Combretastatin A4's anti-angiogenic effect.
Caption: Signaling pathways of Taxanes' anti-angiogenic effects.
Caption: Signaling pathway of Vinca Alkaloids' anti-angiogenic effect.
Caption: Signaling pathway of Epothilones' anti-angiogenic effect.
Caption: Signaling pathways of Colchicine's anti-angiogenic effects.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays used to evaluate the anti-angiogenic effects of tubulin inhibitors are provided below.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures, a critical step in angiogenesis.
Materials:
-
Basement membrane matrix (e.g., Matrigel®)
-
24-well or 96-well plates
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Test compounds (tubulin inhibitors) and vehicle control
-
Inverted microscope with imaging capabilities
Procedure:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a pre-chilled plate with a thin layer of the matrix and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of the test compound or vehicle.
-
Seed the HUVECs onto the solidified matrix.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Matrigel Plug Assay
This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted gel plug containing pro-angiogenic factors.
Materials:
-
Basement membrane matrix (e.g., Matrigel®)
-
Pro-angiogenic factors (e.g., bFGF, VEGF)
-
Test compounds (tubulin inhibitors)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Syringes and needles
Procedure:
-
Thaw the Matrigel on ice and mix it with a pro-angiogenic factor and the test compound or vehicle control.
-
Anesthetize the mice and subcutaneously inject the Matrigel mixture into the dorsal flank. The mixture will form a solid plug at body temperature.
-
Administer the test compound systemically to the mice according to the desired dosing schedule.
-
After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Quantify angiogenesis by measuring the hemoglobin content within the plugs (an indicator of blood vessel perfusion) or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in histological sections of the plugs.
Aortic Ring Assay
This ex vivo assay assesses the sprouting of new microvessels from a cross-section of an aorta cultured in a three-dimensional matrix.
Materials:
-
Thoracic aorta from a rat or mouse
-
Collagen or fibrin (B1330869) gel
-
Culture plates
-
Endothelial cell growth medium
-
Test compounds (tubulin inhibitors) and vehicle control
-
Dissection tools
-
Inverted microscope
Procedure:
-
Aseptically dissect the thoracic aorta and remove any surrounding adipose and connective tissue.
-
Cut the aorta into 1-2 mm thick rings.
-
Embed the aortic rings in a collagen or fibrin gel within the wells of a culture plate.
-
Add endothelial cell growth medium containing the test compound or vehicle to each well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 7-14 days, replacing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.
-
Quantify the angiogenic response by measuring the number and length of the sprouting microvessels.
Endothelial Cell Migration (Wound Healing) Assay
This in vitro assay measures the ability of endothelial cells to migrate and close a "wound" created in a confluent cell monolayer.
Materials:
-
24-well or 48-well plates
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Pipette tip or cell scraper
-
Test compounds (tubulin inhibitors) and vehicle control
-
Inverted microscope with time-lapse imaging capabilities
Procedure:
-
Seed HUVECs in the wells of a plate and grow them to full confluency.
-
Create a "wound" or scratch in the center of the cell monolayer using a sterile pipette tip or cell scraper.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the test compound or vehicle control to the wells.
-
Place the plate on a microscope stage within an incubator and capture images of the wound at regular intervals (e.g., every 2-4 hours) for up to 24 hours.
-
Quantify cell migration by measuring the change in the width of the wound over time. The rate of wound closure is indicative of the migratory capacity of the cells.
Conclusion
Tubulin inhibitors represent a diverse and potent class of anti-angiogenic agents. Their mechanisms of action, while all converging on the disruption of microtubule function, engage different downstream signaling pathways, leading to varied potencies and potential therapeutic applications. This guide provides a framework for the comparative analysis of these compounds, offering valuable quantitative data, mechanistic insights, and detailed experimental protocols to aid researchers in the development of novel anti-cancer therapies targeting angiogenesis. The continued investigation into the nuanced anti-angiogenic effects of tubulin inhibitors holds significant promise for improving patient outcomes in oncology.
References
- 1. The role of Colchicine on actin polymerization dynamics: as a potent anti-angiogenic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-angiogenic, vascular-disrupting and anti-metastatic activities of vinflunine, the latest vinca alkaloid in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel induces vascular endothelial growth factor expression through reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study on the anti-angiogenic effects of DNA-damaging and cytoskeletal-disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for Tubulin Inhibitor 44
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Tubulin Inhibitor 44 (CAS No. 3025180-36-0), a potent cytotoxic compound. Adherence to these protocols is paramount to ensure personnel safety, prevent environmental contamination, and maintain the integrity of your research. This document is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer, which should be reviewed thoroughly before commencing any work.
Immediate Safety and Hazard Information
This compound is a potent disruptor of microtubule polymerization, exhibiting significant cytotoxicity in various cancer cell lines. Due to its mechanism of action, it should be handled as a hazardous compound with potential carcinogenic, mutagenic, and teratogenic properties. All personnel must be trained in handling potent cytotoxic agents and be familiar with emergency spill procedures.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The required level of protection varies depending on the task being performed.
| Procedure | Required Personal Protective Equipment |
| Receiving/Unpacking | - Double Nitrile Gloves- Lab Coat |
| Weighing/Aliquoting (Dry Powder) | - Double Nitrile Gloves- Disposable Gown (solid front, long sleeves, elastic cuffs)- N95 or higher Respirator- Safety Goggles and Face Shield |
| Solution Preparation & Handling | - Double Nitrile Gloves- Disposable Gown- Safety Goggles |
| Waste Disposal | - Double Nitrile Gloves- Disposable Gown- Safety Goggles |
| Spill Cleanup | - Double Nitrile Gloves- Disposable Gown- N95 or higher Respirator- Safety Goggles and Face Shield- Shoe Covers |
Note: Always consult the specific Safety Data Sheet (SDS) for detailed information on glove compatibility and breakthrough times. Change gloves frequently, and immediately if contaminated.[1]
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against various human cancer cell lines, demonstrating its high potency.
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H460 | Lung Cancer | 0.96 |
| BxPC-3 | Pancreatic Cancer | 0.66 |
| HT-29 | Colon Cancer | 0.61 |
Operational Plan: Step-by-Step Guidance
A clear and concise plan for the handling and disposal of potent compounds is essential to prevent contamination and ensure environmental safety.
Receiving and Storage
-
Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage. If the package is compromised, do not open it. Isolate the package in a designated hazardous material area and immediately contact your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area away from incompatible materials. The storage area should be prominently marked with a "Cytotoxic Agent" warning sign.
Handling and Solution Preparation
Designated Work Area: All work with this compound, including weighing, aliquoting, and solution preparation, must be conducted in a designated area within a certified chemical fume hood or a containment enclosure to prevent inhalation of the solid compound or aerosols.
-
Weighing: If weighing the solid form, perform this task within a chemical fume hood. Use a balance with a draft shield and employ anti-static weigh paper or a disposable weigh boat.
-
Solution Preparation: When preparing solutions, slowly add the solvent to the powdered compound to minimize aerosolization. This compound is soluble in organic solvents such as DMSO. For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.
Experimental Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound from initial preparation to final experimental use.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous cytotoxic waste and segregated at the point of generation.
-
Solid Waste: This includes contaminated PPE (gloves, gowns, etc.), weigh paper, pipette tips, and any other disposable lab supplies. Collect this waste in a dedicated, leak-proof, puncture-resistant hazardous waste container clearly labeled "Cytotoxic Waste" or "Antineoplastic Waste" with the appropriate hazard symbols.
-
Liquid Waste: Unused stock solutions, cell culture media containing the inhibitor, and solvent rinses should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of liquid waste down the drain.
-
Sharps Waste: Needles, syringes, and contaminated glass slides or Pasteur pipettes must be disposed of immediately in a designated, puncture-proof sharps container for cytotoxic waste. This container should also be clearly labeled as "Cytotoxic Sharps."
All hazardous waste containers must be sealed and stored in a designated satellite accumulation area. Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for measuring the cytotoxic effect of this compound on a chosen cancer cell line.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment (e.g., 5,000 cells/well). Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A vehicle control (DMSO) should also be prepared at the same concentration as the highest inhibitor treatment. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS Addition: Following incubation, add 20 µL of MTS reagent to each well.[2][3]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[2][3]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[2][3]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution in cancer cells treated with this compound.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).[4][5]
-
Cell Harvesting: Harvest both adherent and floating cells and transfer them to a centrifuge tube.[4][5]
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.[4][6]
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate on ice for at least 30 minutes or at -20°C for at least 2 hours.[4][5][6]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.[4]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 single-cell events. Analyze the cell cycle distribution based on the DNA content (PI fluorescence).[4]
Mechanism of Action and Signaling Pathway
Tubulin inhibitors that bind to the colchicine (B1669291) site, as is common for this class of compounds, disrupt microtubule dynamics by inhibiting tubulin polymerization.[1][7] This leads to a cascade of cellular events, ultimately resulting in cell cycle arrest and apoptosis.
The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), which prevents the cell from entering anaphase until all chromosomes are properly attached to the spindle.[4] Prolonged activation of the SAC leads to an arrest in the G2/M phase of the cell cycle.[4] This sustained mitotic arrest can then trigger the intrinsic apoptotic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
